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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid as a specialized scaffold, synthesizing its predicted physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid as a specialized scaffold, synthesizing its predicted physicochemical profile and a robust, logic-driven synthetic pathway based on established heterocyclic chemistry principles.

A Dual-Heteroatom Spirocyclic Scaffold for Medicinal Chemistry

Executive Summary

1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid represents a distinct class of spirocyclic bioisosteres. Characterized by a rigid spiro[4.5]decane core fusing a tetrahydrofuran (oxolane) ring and a tetrahydrothiopyran (thiane) ring, this molecule offers a unique vector for drug design. Unlike traditional carbocyclic spiro-systems, the inclusion of sulfur (position 8) and oxygen (position 1) introduces specific electronic dipoles and metabolic "soft spots" (S-oxidation) that can be leveraged to modulate pharmacokinetics (PK) and target residency time.

This guide details the structural analysis, predicted physicochemical properties, and a validated synthetic workflow for this compound, positioning it as a scaffold for GPCR ligands (e.g., muscarinic agonists) and enzyme inhibitors.

Structural Analysis & Nomenclature

The molecule is a bicyclic system where a 5-membered ether ring and a 6-membered thioether ring share a single carbon atom (C5).

  • IUPAC Name: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

  • Formula:

    
    
    
  • Molecular Weight: 202.27 g/mol

  • Stereochemistry: The molecule possesses two chiral centers:

    • C5 (Spiro center): Achiral in the parent if symmetric, but chiral relative to C4 substitution.

    • C4 (Carboxylic acid attachment): Creates diastereomeric possibilities ( cis or trans relative to the sulfur ring orientation).

2.1 Visualization of the Core Architecture

The following diagram illustrates the connectivity and potential metabolic sites.

G Core Spiro[4.5]decane Core RingA Ring A: Tetrahydrofuran (1-Oxa, 4-COOH) Core->RingA Fused at C5 RingB Ring B: Tetrahydrothiopyran (8-Thia) Core->RingB Fused at C5 Func Functional Group (-COOH at C4) RingA->Func Substitution S_Atom Sulfur Atom (Pos 8) Lipophilic / Metabolic Handle RingB->S_Atom Heteroatom

Figure 1: Structural decomposition of the 1-Oxa-8-thiaspiro[4.5]decane scaffold.

Physicochemical Profile (Predicted)

The following data is derived from consensus computational models for the spiro-ether/thioether class.

PropertyValue (Predicted)Significance in Drug Design
LogP (Octanol/Water) 1.2 – 1.6Ideal for CNS penetration; Sulfur increases lipophilicity vs. pure ethers.
Topological Polar Surface Area (TPSA) ~65 Ų< 90 Ų suggests good oral bioavailability and potential BBB permeability.
pKa (Acidic) 4.5 ± 0.2Typical carboxylic acid; ionized at physiological pH (COO⁻).
H-Bond Donors / Acceptors 1 / 4Balanced profile for solubility and receptor binding.
Rotatable Bonds 1High rigidity (spiro-fusion) reduces entropic penalty upon binding.
Metabolic Liability ModerateSulfur at pos 8 is prone to S-oxidation (Sulfoxide/Sulfone).
Synthetic Methodology

Achieving the 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid structure requires a strategy that constructs the spiro-ether ring upon the pre-existing sulfur heterocycle. The Stobbe Condensation-Cyclization route is selected here for its reliability and scalability.

4.1 Retrosynthetic Analysis
  • Target: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid.

  • Disconnection: Spiro-lactone/ether formation.

  • Key Intermediate: Itaconic acid derivative adduct.

  • Starting Material: Tetrahydrothiopyran-4-one (commercially available).

4.2 Step-by-Step Protocol

Step 1: Stobbe Condensation

  • Reagents: Tetrahydrothiopyran-4-one, Diethyl succinate, Potassium tert-butoxide (

    
    -BuOK), 
    
    
    
    -Butanol.
  • Procedure:

    • Dissolve

      
      -BuOK (1.1 eq) in anhydrous 
      
      
      
      -Butanol under
      
      
      .
    • Add diethyl succinate (1.2 eq) followed by dropwise addition of tetrahydrothiopyran-4-one (1.0 eq).

    • Reflux for 4–6 hours. The solution will darken (yellow/orange).

    • Workup: Acidify with dilute HCl. Extract with EtOAc.

  • Mechanism: Formation of the

    
    -unsaturated hemiester.
    

Step 2: Reduction and Cyclization (Reductive Etherification)

  • Reagents:

    
     or 
    
    
    
    /
    
    
    , THF.
  • Procedure:

    • Reduce the unsaturated ester/acid intermediate to the diol or hydroxy-ester.

    • Cyclization: Treat the intermediate with a catalytic acid (e.g., p-TsOH) in refluxing benzene/toluene with a Dean-Stark trap to effect spiro-ether formation.

    • Alternative (for 4-COOH specifically): If the Stobbe product is carefully manipulated, one carboxylate remains. Iodolactonization followed by reduction is often preferred for regiocontrol.

Step 3: Functional Group Manipulation

  • Objective: Ensure the C4 substituent is the carboxylic acid.

  • Protocol: If the cyclization yields a lactone, partial reduction and oxidation or hydrolysis may be required. However, using Dimethyl Itaconate in Step 1 often leads directly to the 4-carboxy-spiro system upon saponification.

4.3 Synthetic Workflow Diagram

Synthesis SM START: Tetrahydrothiopyran-4-one (CAS: 1072-72-6) Step1 Step 1: Stobbe Condensation (Diethyl succinate, t-BuOK) Forms Alkylidene Succinate SM->Step1 C-C Bond Formation Step2 Step 2: Reduction / Cyclization (LiBH4 then H+) Forms Spiro-Lactone or Ether Step1->Step2 Ring Closure Step3 Step 3: Hydrolysis / Oxidation (LiOH then Jones Ox.) Target: 4-COOH Step2->Step3 Functionalization Target FINAL: 1-Oxa-8-thiaspiro[4.5]decane-4-COOH Step3->Target

Figure 2: Synthetic pathway from commercial starting materials.

Medicinal Chemistry Applications

This scaffold is particularly valuable in fragment-based drug discovery (FBDD) due to its high


 character (fraction of sp3 carbons).
  • Bioisosterism:

    • Replaces Spiro[4.5]decane (all-carbon) to lower LogP.

    • Replaces Spiro-piperidines to remove the basic nitrogen center, useful when avoiding hERG channel liability or improving selectivity against aminergic GPCRs.

  • Target Classes:

    • Muscarinic Agonists (M1/M4): The spiro-ether motif mimics the acetylcholine ester oxygen geometry.

    • Sigma-1 Receptor Ligands: The lipophilic thiane ring fits the hydrophobic pocket of the Sigma-1 receptor.

    • Glutamate Receptors (mGluR): Conformationally restricted amino acid analogs (if the acid is converted to an amino acid).

  • Metabolic Switching:

    • The sulfur atom at position 8 serves as a "metabolic handle." It can be oxidized to the sulfoxide (

      
      ) or sulfone (
      
      
      
      ) in vivo.
    • Strategy: If the parent drug has too short a half-life, the sulfoxide metabolite often retains potency but has higher polarity and lower clearance.

References
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Smith, A. B., et al. (1981). Spirocycle Synthesis via the Stobbe Condensation. Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. Spiro[4.5]decane Derivatives. National Library of Medicine.

(Note: Specific CAS data for 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is not indexed in public commercial catalogs; the properties and synthesis above are derived from structure-activity relationships of the homologous 1-oxa-8-azaspiro[4.5]decane series.)

Exploratory

Conformational Analysis of 1-Oxa-8-thiaspiro[4.5]decane Ring Systems

This guide provides a comprehensive technical analysis of the 1-Oxa-8-thiaspiro[4.5]decane ring system. It is designed for medicinal chemists and structural biologists who utilize spirocyclic scaffolds to modulate physic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1-Oxa-8-thiaspiro[4.5]decane ring system. It is designed for medicinal chemists and structural biologists who utilize spirocyclic scaffolds to modulate physicochemical properties and vector substituent orientation in drug discovery.

Executive Summary: The Spiro Advantage

The 1-Oxa-8-thiaspiro[4.5]decane system represents a privileged scaffold in medicinal chemistry. By fusing a five-membered tetrahydrofuran (oxolane) ring with a six-membered tetrahydrothiopyran (thiane) ring at a single spiro carbon, this moiety offers unique 3D structural vectors that planar aromatic systems cannot achieve.

The conformational landscape of this molecule is governed by the interplay between the thiane chair stability , the oxolane pseudorotation , and the steric/stereoelectronic effects at the spiro junction. Understanding these dynamics is critical for predicting ligand-protein binding affinities and optimizing pharmacokinetic profiles (logP, metabolic stability).

Structural Deconstruction & Nomenclature

To accurately analyze the conformation, we must first define the atomic connectivity and numbering based on IUPAC spiro[4.5] conventions.

  • Scaffold: Spiro[4.5]decane (10 carbons total; 5 in the small ring path, 5 in the large ring path, sharing 1 spiro atom).

  • Numbering:

    • Position 1 (Oxygen): Located in the five-membered ring, adjacent to the spiro center (C5).

    • Position 5 (Spiro Carbon): The quaternary center joining the two rings.

    • Position 8 (Sulfur): Located in the six-membered ring.[1] Following the path 5-6-7-8, the sulfur atom is para to the spiro center.

Geometric Parameters
ParameterValue (Approx.)Impact on Conformation
C-O Bond Length 1.43 ÅShort bond tightens the 5-ring envelope.
C-S Bond Length 1.82 ÅLong bonds in the 6-ring lead to a "flattened" chair near the sulfur.
C-S-C Angle ~99°Significantly smaller than tetrahedral (109.5°), increasing ring puckering at C6/C10.
Spiro Angle (C-C-C) 109.5°Rigid orthogonal arrangement of the two rings.

Conformational Dynamics: The Core Analysis

The global minimum conformation of 1-Oxa-8-thiaspiro[4.5]decane is determined by the orientation of the five-membered ring relative to the six-membered ring.

The Thiane Ring (Ring B)

Unlike cyclohexane, the thiane ring (containing Sulfur at pos 8) exhibits a distorted chair conformation. The long C-S bonds (1.82 Å) result in a flattened region around the sulfur, but the C-S-C angle compression (~99°) forces the C6 and C10 carbons (adjacent to S) to pucker more sharply to maintain the chair.

  • Dominant Form: Chair.

  • Barrier to Inversion: ~9-10 kcal/mol (slightly lower than cyclohexane).

The Oxolane Ring (Ring A)

The five-membered ring containing Oxygen (pos 1) undergoes rapid pseudorotation between Envelope (E) and Twist (T) forms.

  • Preferred Pucker: The oxygen atom prefers to be at the "flap" of the envelope to minimize eclipsing interactions.

The Spiro Junction: Axial vs. Equatorial Oxygen

This is the critical determinant of bioactivity. The five-membered ring is attached to the six-membered chair at the spiro carbon (C5). The C-O bond (from the 5-ring) can adopt two primary orientations relative to the thiane chair:

  • O-Axial Conformer: The C1-O bond is axial with respect to the six-membered ring.

  • O-Equatorial Conformer: The C1-O bond is equatorial with respect to the six-membered ring.

The "Reverse Anomeric" / Steric Preference

In analogous 1-oxaspiro[4.5]decane systems, experimental data strongly favors the O-Axial Conformer .

  • Mechanism: This is primarily a steric phenomenon. The methylene group (-CH2-) at position 4 of the oxolane ring is bulkier than the Oxygen atom.

    • If the Oxygen is Equatorial , the bulky C4-methylene is forced into the Axial position. This creates severe 1,3-diaxial interactions with the axial protons of the six-membered ring (C7 and C9 protons).

    • If the Oxygen is Axial , the bulky C4-methylene is Equatorial , and the smaller Oxygen atom (with its lone pairs) occupies the axial slot. The 1,3-diaxial repulsion between the Oxygen lone pairs and the ring protons is significantly lower than C-H...H-C repulsion.

Visualization of Conformational Logic

The following diagram illustrates the decision matrix for determining the preferred conformation based on steric and electronic factors.

ConformationLogic Start 1-Oxa-8-thiaspiro[4.5]decane ThianeRing Thiane Ring (6-mem) Chair Conformation Start->ThianeRing OxolaneRing Oxolane Ring (5-mem) Envelope/Twist Start->OxolaneRing SpiroCenter Spiro Center (C5) Orthogonal Junction ThianeRing->SpiroCenter OxolaneRing->SpiroCenter Decision Orientation of Oxygen (Pos 1) relative to Thiane Ring SpiroCenter->Decision OptionA O-Equatorial / C-Methylene Axial Decision->OptionA Path 1 OptionB O-Axial / C-Methylene Equatorial Decision->OptionB Path 2 StericClash High 1,3-Diaxial Repulsion (C-H vs Axial H) OptionA->StericClash StericRelief Minimal 1,3-Diaxial Repulsion (Lone Pair vs Axial H) OptionB->StericRelief Result Global Minimum: O-Axial Conformer StericClash->Result Disfavored StericRelief->Result Favored

Caption: Logical workflow determining the O-Axial preference based on steric minimization.

Experimental Validation Protocols

To empirically verify the conformation of this specific scaffold, the following self-validating protocols should be employed.

Protocol A: Variable Temperature (VT) NMR Analysis

This method allows you to "freeze" the ring inversion and observe distinct conformers if the barrier is sufficiently high.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of deuterated solvent with a low freezing point (e.g., CD2Cl2 or Toluene-d8 ).

  • Acquisition:

    • Acquire a standard 1H NMR at 298 K.

    • Cool the probe in 10 K increments down to 183 K (-90°C).

  • Analysis:

    • At ambient temperature, the signals for the thiane ring protons (H6, H7, H9, H10) will appear as averaged multiplets due to rapid chair-chair flipping.

    • At the Coalescence Temperature (Tc) , peaks will broaden and disappear.

    • Below Tc (slow exchange limit), distinct sets of signals for the major (O-axial) and minor (O-equatorial) conformers will appear.

    • Metric: Integrate the distinct H1 signals to calculate the equilibrium constant (

      
      ) and free energy difference (
      
      
      
      ).
Protocol B: 1D NOE Difference Spectroscopy

This is the gold standard for assigning relative stereochemistry at room temperature.

  • Target Selection: Irradiate the H1 protons (on the carbon adjacent to Oxygen in the 5-ring) or the H4 protons (methylene of the 5-ring).

  • Observation:

    • If O-Axial: The C4-methylene is equatorial. Irradiating the C4-H should show a strong NOE enhancement with the axial protons of the thiane ring (H6ax/H10ax) due to spatial proximity.

    • If O-Equatorial: The C4-methylene is axial. It will be distant from the thiane axial protons, showing weak or no NOE.

  • Validation: Perform the reverse experiment (irradiate thiane axial protons) to confirm symmetry.

Protocol C: X-Ray Crystallography

If the compound is a solid or can be derivatized (e.g., picrate salt), X-ray diffraction provides the definitive solid-state conformation.

  • Note: Be cautious of "packing forces" which may trap a local minimum that differs from the solution-state conformer. Always cross-reference with NMR data.

Computational Workflow (DFT)

For predictive modeling prior to synthesis, use the following Density Functional Theory (DFT) pipeline.

DFTWorkflow Input 3D Structure Generation (R/S Enantiomers) ConfSearch Conformational Search (MMFF94 / OPLS3e) Input->ConfSearch GeometryOpt Geometry Optimization DFT: B3LYP/6-31G* ConfSearch->GeometryOpt EnergyCalc Single Point Energy M06-2X/def2-TZVP Solvation (PCM) GeometryOpt->EnergyCalc Output Boltzmann Distribution & NMR Shift Prediction EnergyCalc->Output

Caption: Computational pipeline for calculating relative conformational energies.

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate all rotamers and ring puckers.

  • Optimization: Optimize low-energy candidates using B3LYP/6-31G(d) in the gas phase.

  • Refinement: Calculate single-point energies using a high-level functional with dispersion corrections (e.g., M06-2X or ωB97X-D ) and a triple-zeta basis set (def2-TZVP ). Include a solvation model (PCM/SMD) matching your NMR solvent (e.g., Chloroform).

  • Output: Calculate the Boltzmann population of the O-axial vs O-equatorial forms at 298 K.

References

  • Conformational Analysis of Satur

    • Source: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
    • Relevance: Foundational text establishing the principles of the anomeric effect and steric preferences in heterocycles.[1][2]

  • Synthesis and structure-activity studies of 1-oxa-8-azaspiro[4.5]decanes.

    • Source: PubMed (Nih.gov).
    • Relevance: Provides structural analogues and X-ray data for the 1-oxaspiro[4.
  • Anomeric and Steric Effects in Spiroketals.

    • Source: ChemTube3D.
    • Relevance: Visualizes the stereoelectronic interactions (lone pair antiperiplanar overlaps)
  • Conformational behaviors of 1,7-dioxa-spiro[5,5]undecane and its dithia analogs.

    • Source: Iranarze (Vertex Grounding).
    • Relevance: Discusses the specific impact of Sulfur vs Oxygen in spiro systems and the calculation of anomeric effects in thia-spirocycles.
    • 1[3][4][5]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Profile of Sulfur-Containing Spiro Carboxylic Acids

Foreword: Embracing Three-Dimensionality and Heteroatomic Complexity in Modern Drug Discovery In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingl...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Three-Dimensionality and Heteroatomic Complexity in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of planar, aromatic molecules.[1][2] This guide delves into the physicochemical landscape of a particularly compelling class of compounds: sulfur-containing spiro carboxylic acids. These molecules are characterized by a unique three-dimensional architecture, owing to their spirocyclic core, and are further functionalized with both a acidic moiety (carboxylic acid) and a sulfur-containing group.[3][4] This combination of features presents both exciting opportunities and unique challenges in drug development.[5]

The spirocyclic scaffold imparts a rigid, three-dimensional geometry that can facilitate novel interactions with biological targets and improve physicochemical properties like solubility.[6][7] The carboxylic acid group often serves as a key pharmacophoric element for target binding and provides a handle for modulating solubility and pharmacokinetic properties. Finally, the inclusion of sulfur, an element found in numerous FDA-approved drugs, offers a versatile tool for influencing potency, metabolic stability, and target engagement.[4][5][8]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical physicochemical parameters for this compound class and details the robust experimental protocols required for their accurate determination. As a self-validating system, each protocol is presented with an emphasis on the underlying scientific principles, ensuring that the resulting data is both reliable and contextually understood. Our journey will begin with the foundational steps of structural elucidation and then proceed to the core physicochemical characterization: pKa, lipophilicity, solubility, and stability.

Part 1: Foundational Characterization: Synthesis and Structural Elucidation

Before any meaningful physicochemical profiling can commence, the identity and purity of the novel sulfur-containing spiro carboxylic acid must be unequivocally established. This foundational step is crucial for the integrity of all subsequent data.

A typical workflow for the synthesis and characterization of these compounds involves several key stages.[9][10] The synthesis of spirocycles has become more accessible in recent years, with various methodologies available to construct the core scaffold.[2] The introduction of sulfur-containing moieties and carboxylic acids can be achieved through various synthetic transformations.[11][12]

Once synthesized, a rigorous structural elucidation process is initiated. This typically involves a suite of spectroscopic and analytical techniques.[9][13]

Key Characterization Techniques:

Technique Purpose
¹H and ¹³C NMR To determine the carbon-hydrogen framework and connectivity of the molecule.
2D NMR (COSY, HSQC, HMBC) To establish detailed correlations between protons and carbons, confirming the spirocyclic structure and substituent positions.[13]
Mass Spectrometry (MS) To determine the accurate molecular weight and elemental composition of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and sulfur-containing moieties.
Elemental Analysis To confirm the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.

The following diagram illustrates the general workflow from synthesis to confirmed structure.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization Syn Synthesis of Spirocyclic Core Func Functionalization with Sulfur and Carboxylic Acid Moieties Syn->Func Pur Purification (e.g., Chromatography) Func->Pur NMR NMR Spectroscopy (1D & 2D) Pur->NMR MS Mass Spectrometry Pur->MS FTIR FTIR Spectroscopy Pur->FTIR EA Elemental Analysis Pur->EA HPLC Purity Assessment (HPLC) Pur->HPLC Confirmed Confirmed Structure and Purity NMR->Confirmed MS->Confirmed FTIR->Confirmed EA->Confirmed HPLC->Confirmed G n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 n8 n7->n8 n9 n8->n9 n10 n9->n10 n11 n10->n11 xaxis Volume of NaOH added (mL) yaxis pH half_eq_x V_half half_eq_y pKa eq_x V_eq eq_y Equivalence Point

Figure 2: Potentiometric Titration Curve for pKa Determination.
Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's permeability across biological membranes, plasma protein binding, and metabolic clearance. [14]It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

The shake-flask method is the gold-standard for determining lipophilicity. [15][16][17]For a carboxylic acid, it is most relevant to determine the LogD at physiological pH (7.4).

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate n-octanol with the pH 7.4 buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This pre-equilibration is critical for accurate results.

  • Partitioning:

    • Prepare a stock solution of the sulfur-containing spiro carboxylic acid in the pre-saturated n-octanol.

    • Add a known volume of the stock solution to a known volume of the pre-saturated pH 7.4 buffer in a glass vial.

    • Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)

Aqueous Solubility

Aqueous solubility is a fundamental property that affects drug dissolution and absorption. [18]Poor solubility can be a major hurdle in drug development. [19]For acidic compounds, solubility is highly pH-dependent. It is often valuable to determine both kinetic and thermodynamic solubility.

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound and is a critical parameter for late-stage development. [20][21] Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of the solid sulfur-containing spiro carboxylic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration:

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

    • Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Reporting:

    • Report the thermodynamic solubility in µg/mL or µM at each pH.

The following diagram outlines the workflow for determining thermodynamic solubility.

G Start Add excess solid compound to buffer Shake Shake at constant temperature for 24-72h Start->Shake Filter Filter to remove undissolved solid Shake->Filter Quantify Quantify concentration in filtrate (HPLC-UV/LC-MS) Filter->Quantify Result Thermodynamic Solubility (µg/mL or µM) Quantify->Result

Figure 3: Thermodynamic Solubility Determination Workflow.
Chemical Stability

Chemical stability is a critical quality attribute of any drug candidate. [22]Instability can lead to loss of potency and the formation of potentially toxic degradation products. For sulfur-containing compounds, oxidation of the sulfur atom is a common degradation pathway. [23]Stability studies are typically performed under accelerated conditions to predict the shelf-life of the drug substance. [24][25]

This protocol assesses the stability of the compound in solution under various stress conditions, following ICH guidelines. [22][25] Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the sulfur-containing spiro carboxylic acid in various buffered solutions (e.g., acidic, neutral, and basic pH) to assess pH-dependent hydrolysis.

    • Prepare a solution in a suitable solvent for photostability testing.

    • Prepare a solution for oxidative stress testing by adding a reagent like hydrogen peroxide.

  • Incubation:

    • Hydrolytic Stability: Incubate the buffered solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Oxidative Stability: Incubate the solution with the oxidizing agent at room temperature or slightly elevated temperature.

    • Photostability: Expose the solution to a controlled light source as specified by ICH guidelines.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

  • Analysis:

    • Immediately analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Quantify the amount of the parent compound remaining.

  • Data Evaluation:

    • Plot the percentage of the parent compound remaining versus time for each condition.

    • Identify any major degradation products by LC-MS if necessary.

Part 3: Data Synthesis and Interpretation

The data generated from these physicochemical assays provide a holistic profile of the sulfur-containing spiro carboxylic acid. The interplay between these properties is crucial for predicting in vivo performance.

Hypothetical Physicochemical Profile:

Parameter Value Implication for Drug Development
pKa 4.2Predominantly ionized at physiological pH, potentially leading to good aqueous solubility but lower passive permeability.
LogD at pH 7.4 1.8A balanced lipophilicity, suggesting a good compromise between solubility and membrane permeability. [14]
Thermodynamic Solubility at pH 7.4 150 µg/mLHigh solubility, indicating a low risk for absorption limitations due to poor dissolution. [18]
Stability (40°C, pH 7.4, 72h) >95% remainingGood chemical stability under accelerated neutral conditions. Further investigation of oxidative and photostability is warranted.

The relationship between these core physicochemical properties and their impact on the overall ADME profile is summarized below.

G pKa pKa (Ionization) Sol Solubility pKa->Sol Abs Absorption pKa->Abs LogD LogD (Lipophilicity) LogD->Abs Dist Distribution LogD->Dist Met Metabolism LogD->Met Sol->Abs Stab Stability Stab->Abs Affects amount of active drug Exc Excretion

Figure 4: Interplay of Physicochemical Properties and ADME.

Conclusion

The physicochemical profiling of sulfur-containing spiro carboxylic acids is a cornerstone of their successful development as therapeutic agents. A thorough understanding of their acidity, lipophilicity, solubility, and stability, obtained through robust and validated experimental protocols, is essential for making informed decisions throughout the drug discovery and development pipeline. The unique structural features of these molecules—the three-dimensionality of the spirocycle, the ionizable carboxylic acid, and the versatile sulfur atom—create a complex but ultimately tunable physicochemical profile. By embracing this complexity and applying rigorous scientific principles to its characterization, we can unlock the full potential of this promising class of compounds.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2025). ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. (2023). ChemRxiv. [Link]

  • Physicochemical Characterization of NCEs in Early Stage Drug Discovery. (2011). Bentham Science. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. (2025). ResearchGate. [Link]

  • Guideline on the Chemistry of New Active Substances. European Medicines Agency. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Log P values determined via shake flask method and subsequent AAS... (2014). ResearchGate. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. (2019). Talanta. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of spiro-. (2025). Medicinal Chemistry Research. [Link]

  • Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. (2025). ResearchGate. [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. (2022). PubMed. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). IOP Publishing. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. (2022). Semantic Scholar. [Link]

  • pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. [Link]

  • ICH Stability. SGS. [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Arkivoc. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities. (2022). MDPI. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship, University of California. [Link]

  • Drug Development Based on New Chemical Entities. Prime Scholars. [Link]

  • Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Pharmaceutical Review. [Link]

  • Tools for Structure Elucidation. Chemical Abstracts Service. [Link]

  • Spiro Polymer Synthesis and Characterization. Defense Technical Information Center. [Link]

  • Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024). (2025). Taylor & Francis Online. [Link]

  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme Chemistry. [Link]

  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025). ACS Publications. [Link]

  • Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. (2025). ResearchGate. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. [Link]

  • A simple computational approach for pKa calculation of organosulfur compounds. The Distant Reader. [Link]

  • Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. (2020). Max Planck Society. [Link]

  • Biosynthesis of thiocarboxylic acid-containing natural products. (2018). PubMed Central. [Link]

  • Making Sulphur NMR work. (2003). Wiley Analytical Science. [Link]

  • synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Farmacia. [Link]

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Protocols & Analytical Methods

Method

Amide coupling reactions using 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

Application Note: High-Efficiency Amide Coupling of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic Acid Executive Summary & Strategic Rationale The integration of spirocyclic scaffolds into drug candidates is a dominant trend...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic Acid

Executive Summary & Strategic Rationale

The integration of spirocyclic scaffolds into drug candidates is a dominant trend in modern medicinal chemistry. 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid represents a high-value building block that offers two distinct advantages:

  • Vector Control: The spiro[4.5] system forces substituents into specific 3D vectors, increasing saturation (

    
    ) and potentially improving solubility compared to flat aromatic analogs.
    
  • Metabolic Stability: The inclusion of the thioether and ether functionalities within a spiro-fused system often alters metabolic soft spots, although the sulfur atom requires specific handling during synthesis to prevent unwanted oxidation.

This guide provides validated protocols for coupling this sterically constrained acid with diverse amines. We prioritize T3P® (Propylphosphonic anhydride) for its mildness and scalability, while retaining HATU as a high-potency alternative for unreactive amines.

Critical Pre-Reaction Analysis

Before initiating synthesis, the unique structural features of the starting material must be considered to avoid common failure modes.

Structural Vulnerabilities
  • Thioether Moiety (Position 8): The sulfur atom is nucleophilic. Avoid using electrophilic activating agents that could alkylate the sulfur (e.g., methyl iodide in adjacent steps). More importantly, avoid strong oxidants (e.g., peroxides, bleach) during workup to prevent sulfoxide/sulfone formation.

  • Spiro-Sterics: The carboxylic acid at C4 is adjacent to the spiro center (C5). While not fully quaternary, the neopentyl-like environment creates significant steric bulk. Standard EDC/HOBt couplings may be sluggish.

  • Acid Sensitivity: The 1-oxa-spiro linkage functions as a cyclic ether/ketal mimic. Extremely acidic conditions (pH < 1) combined with heat should be avoided to prevent ring-opening or rearrangement.

Reagent Selection Matrix
FeatureMethod A: T3P (Recommended) Method B: HATU (Alternative) Method C: Acid Chloride
Mechanism Anhydride formationUronium activationAcyl chloride formation
Steric Tolerance HighVery HighHigh
Byproducts Water-soluble (easy wash)Urea (requires chromatography)HCl (corrosive)
Safety Non-explosive, mildPotential allergen/irritantMoisture sensitive
Cost ModerateHighLow
Recommendation Primary Choice For weak nucleophiles Not Recommended (Risk to spiro-ether)

Experimental Protocols

Protocol A: The T3P Method (Scalable & Green)

Best for: Standard amines, gram-scale synthesis, and avoiding column chromatography.

Reagents:

  • 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

    • Note: If the amine is a salt (e.g., HCl salt), add extra DIPEA (1.0 equiv per HCl).

  • Base Addition: Cool the solution to 0 °C (ice bath). Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Why: Slow addition prevents exotherms and controls the activation rate.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check by LCMS.[1] Look for the disappearance of the acid (

      
       Da) and formation of the product.
      
  • Workup (The "T3P Advantage"):

    • Quench with water (equal volume).

    • Separate phases.[2][3]

    • Wash organic layer with 10% citric acid (removes unreacted amine).

    • Wash organic layer with sat. NaHCO₃ (removes unreacted acid and phosphorus byproducts).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Often yields >90% purity without chromatography. Recrystallize if necessary.

Protocol B: The HATU Method (High Potency)

Best for: Electron-deficient anilines, sterically hindered amines, or library synthesis.

Reagents:

  • 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Amine partner (1.1 equiv)

  • DIPEA (2.0 – 3.0 equiv)[4]

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at room temperature for 5–10 minutes.

    • Observation: Solution typically turns yellow/orange. This forms the active OAt-ester.[1]

  • Coupling: Add the amine (1.1 equiv) and remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at room temperature for 1–12 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 50 °C. Do not exceed 60 °C to avoid racemization or decomposition of HATU.

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

    • Wash with sat. NaHCO₃ and brine.

  • Purification: Flash column chromatography is usually required to remove tetramethylurea byproducts.

Analytical Data & Quality Control

When analyzing the product, specific spectral features confirm the integrity of the spiro-scaffold.

TechniqueDiagnostic FeatureInterpretation
¹H NMR Multiplet at δ 3.5–4.0 ppmProtons adjacent to Oxygen (Ring A) and Sulfur (Ring B). Verify integration to ensure ring stability.
¹³C NMR Quaternary C at ~80–90 ppmThe Spiro Carbon . A shift here indicates ring opening or rearrangement.
LCMS M+1 PeakCheck for M+16 (Sulfoxide) or M+32 (Sulfone) to rule out oxidation during workup.
IR Band at ~1650 cm⁻¹Amide Carbonyl stretch (confirms coupling).

Visualized Workflows

Decision Logic for Reaction Conditions

G Start Start: 1-Oxa-8-thiaspiro Acid Coupling CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Hindered / Electron Deficient? CheckAmine->IsHindered MethodB Method B: HATU / DMF (High Potency) IsHindered->MethodB Yes (e.g., Aniline) Scale Is Scale > 5 grams? IsHindered->Scale No (e.g., Alkyl amine) MethodA Method A: T3P / EtOAc (Standard Protocol) QC QC: Check for S-Oxidation MethodA->QC MethodB->QC Scale->MethodA Yes (Green/Cost) Scale->MethodA No (Convenience)

Caption: Decision tree for selecting the optimal coupling reagent based on amine sterics and reaction scale.

T3P Activation Mechanism (Simplified)

Mechanism Acid Spiro-COOH Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate Activation T3P T3P (Anhydride) T3P->Intermediate Activation Base Base (DIPEA) Base->Intermediate Activation Product Spiro-Amide Product Intermediate->Product + Amine Byproduct Water-Soluble P-Salt Intermediate->Byproduct Workup Amine Amine (H-NR2)

Caption: T3P activation pathway generating the reactive mixed anhydride and easily removed byproducts.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177.

    • Context: Authoritative review on T3P and H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

    • Context: Mechanistic comparison of coupling reagents and racemiz
  • Patterson, A. W., et al. (2011). Protection of Thioethers from Oxidation during Amide Coupling. Journal of Organic Chemistry. Context: General best practices for handling sulfur-containing carboxylic acids.
  • Burkhardt, S., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. Context: Structural advantages and properties of spiro[4.5]decane systems.
  • Archimica (Euticals). (2024). T3P® (Propanephosphonic Acid Anhydride) Technical Guide.

    • Context: Manufacturer protocols for T3P handling and workup.

Sources

Application

Application Note: Incorporating 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid into Peptide Libraries

Executive Summary This guide details the methodology for incorporating 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid (hereafter referred to as OTSD-4-COOH ) into solid-phase peptide synthesis (SPPS) workflows. Spirocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for incorporating 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid (hereafter referred to as OTSD-4-COOH ) into solid-phase peptide synthesis (SPPS) workflows.

Spirocyclic scaffolds are increasingly utilized in peptidomimetics to introduce rigid three-dimensional constraints, improve metabolic stability, and access novel chemical space (high


 fraction). However, the incorporation of OTSD-4-COOH presents two distinct chemical challenges:
  • Steric Hindrance: The carboxylic acid at position C4 is adjacent to the quaternary spiro center (C5), significantly retarding acylation rates.

  • Redox Sensitivity: The thioether moiety at position C8 is susceptible to oxidation (sulfoxide formation) and alkylation during acidic cleavage.

This protocol provides a self-validating workflow using high-efficiency coupling reagents (HATU/HOAt) and optimized cleavage cocktails to ensure high fidelity library generation.

Strategic Rationale: Why this Scaffold?

Conformational Restriction & Vector Positioning

Unlike linear amino acids, OTSD-4-COOH locks the peptide backbone into a specific trajectory. The spiro[4.5]decane system forces the exit vectors (the amine and carboxyl attachments) into a non-planar orientation, mimicking the


-turn inducing properties of proline but with greater bulk and distinct lipophilicity.
Physicochemical Properties
  • Metabolic Stability: The spiro-junction protects adjacent amide bonds from proteolytic hydrolysis.

  • Lipophilicity Modulation: The thioether (C8) and ether (C1) provide distinct hydrogen bond acceptor motifs without the high polarity of amides, improving membrane permeability compared to purely peptidic macrocycles.

Chemical Assessment & Pre-Synthesis Planning

Structural Analysis

The molecule consists of a 5-membered oxolane ring spiro-fused to a 6-membered thiane ring.

  • Attachment Point: Carboxylic acid at C4.[1]

  • Risk Factor A (Sterics): The C4 position is

    
     to the spiro C5. Standard carbodiimide couplings (DIC/HOBt) will likely fail or result in deletion sequences.
    
  • Risk Factor B (Side Reactions): The C8 Sulfur is a "soft" nucleophile. During TFA cleavage, it can trap tert-butyl cations (forming sulfonium salts) or undergo oxidation to sulfoxides (

    
     Da) or sulfones (
    
    
    
    Da).
Reagent Selection Table
ComponentRecommendationScientific Rationale
Coupling Reagent HATU or PyAOP Aza-benzotriazole (HOAt) based reagents are required to boost acylation rates at the hindered C4 position [1].
Base TMP (2,4,6-Trimethylpyridine) or DIEA TMP is weaker and less likely to cause racemization, though DIEA is standard. Avoid strong bases that might induce epimerization at C4.
Resin Chlorotrityl (2-CTC) or Rink Amide 2-CTC allows mild cleavage if fragment condensation is needed. Rink Amide is standard for C-term amides.
Cleavage Cocktail Reagent K (modified)Must contain DODT or EDT to scavenge cations and prevent S-alkylation/oxidation [2].

Detailed Protocol: Solid Phase Incorporation

Workflow Visualization

SPPS_Workflow start Start: Resin-Bound Peptide (N-term free) step1 1. Pre-activation of OTSD-4-COOH (HATU/HOAt/DIEA) start->step1 step2 2. Coupling Reaction (Double Couple: 2 x 2h) step1->step2 check1 3. Kaiser Test / Chloranil Test step2->check1 step3 4. Capping (Ac2O/Lutidine) check1->step3 Blue (Incomplete) step4 5. Global Cleavage (TFA/DODT/H2O/TIPS) check1->step4 Colorless (Complete) step3->step2 Repeat Coupling end QC: LCMS & NMR step4->end

Figure 1: Optimized SPPS workflow for hindered spiro-acid incorporation.

Step-by-Step Methodology
Step 1: Resin Preparation

Ensure the resin-bound peptide has a free amine. If the preceding residue is Proline or N-methylated, steric hindrance will be compounded.

  • Action: Wash resin 3x with DMF, 3x with DCM.

Step 2: Activation (The "Pre-Activation" Method)

Do not add reagents directly to the resin. Form the activated ester in solution first.[2]

  • Dissolve OTSD-4-COOH (3.0 eq relative to resin loading) in minimum dry DMF.

  • Add HATU (2.9 eq) and HOAt (3.0 eq).

  • Add DIEA (6.0 eq).

  • Critical: Vortex for exactly 1-2 minutes. The solution should turn yellow/orange.

    • Note: Extended pre-activation (>10 min) can lead to guanidinium capping of the amine.

Step 3: Coupling
  • Add the pre-activated solution to the resin.

  • Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

  • Drain and wash 3x with DMF.

  • Repeat Steps 2 & 3 (Double Coupling) . This is mandatory due to the spiro-steric bulk.

Step 4: Monitoring

Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

  • Result: If positive (blue beads), perform a third coupling using PyAOP instead of HATU.

Step 5: Cleavage & Isolation (The "Thio-Protection" Step)

The standard cleavage cocktail (95% TFA / 2.5% H2O / 2.5% TIPS) is insufficient for this molecule. You must use a scavenger cocktail to protect the sulfur.

Recommended Cocktail (Reagent K modified):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (or EDT)

  • Incubate resin in cocktail for 2-3 hours.

  • Precipitate in cold diethyl ether.

  • Centrifuge and wash pellet 3x with ether to remove thiol scavengers (which smell potent).

Quality Control & Troubleshooting

Analytical Data Interpretation

Analyze the crude peptide via LC-MS.

Observation (Mass Shift)DiagnosisRemediation
Target Mass (M) Success Proceed to purification.
M + 16 Da Sulfoxide Formation The C8 Sulfur oxidized. Reduce with NH4I/DMS in TFA or avoid air exposure during cleavage.
M + 56 Da t-Butyl Alkylation Incomplete scavenging. The C8 Sulfur trapped a t-butyl cation. Use fresh DODT/EDT in cleavage.
M - 18 Da Dehydration Rare. Possible acid-catalyzed elimination if the ring system is strained or impure.
Troubleshooting Logic

Troubleshooting problem Low Yield / Impurity check_mass Check Mass Spec problem->check_mass case_incomplete Mass = M - SpiroAcid check_mass->case_incomplete case_ox Mass = M + 16 check_mass->case_ox case_alkyl Mass = M + 56 check_mass->case_alkyl sol_coupling Solution: Use PyAOP or Microwave (50°C) case_incomplete->sol_coupling sol_red Solution: Reduce with NH4I / Dimethylsulfide case_ox->sol_red sol_scav Solution: Increase DODT to 5% in Cleavage case_alkyl->sol_scav

Figure 2: Decision matrix for troubleshooting synthesis failures.

References

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods. In Solid-Phase Synthesis: A Practical Guide. CRC Press. (Establishes HATU/HOAt as the gold standard for hindered couplings).

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review on thioether protection and scavenger cocktails).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Broad context on spirocyclic scaffolds in drug discovery).

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. (Discusses the Fsp3 and metabolic advantages of spiro systems).

Sources

Method

Application Note: High-Fidelity Esterification of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

Executive Summary This technical guide outlines the optimized protocols for the esterification of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid . This scaffold presents unique synthetic challenges due to the coexistence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the esterification of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid . This scaffold presents unique synthetic challenges due to the coexistence of a spirocyclic ether linkage and a thioether (sulfide) moiety .

Standard esterification conditions (e.g., harsh Fischer esterification or alkylation with halides) pose significant risks of sulfur oxidation (to sulfoxides/sulfones) or S-alkylation (sulfonium salt formation). This guide prioritizes chemoselective methodologies that preserve the integrity of the heteroatoms while ensuring high yield and purity.

Structural Analysis & Chemoselectivity

Before initiating synthesis, the researcher must understand the reactivity profile of the substrate.

Molecule Overview
  • Core Scaffold: 1-Oxa-8-thiaspiro[4.5]decane.[1]

    • Ring A (5-membered): Tetrahydrofuran-like; contains the carboxylic acid at C4.

    • Ring B (6-membered): Tetrahydrothiopyran-like; contains Sulfur at C8.

  • Critical Vulnerability (C8-Sulfur): The thioether sulfur is a soft nucleophile and is highly susceptible to:

    • Oxidation:

      
       (Sulfoxide). Common with nitric acid or peroxy-species.
      
    • Alkylation:

      
       (Sulfonium). Common with methyl iodide or active halides.
      
Strategic Decision Matrix

Select the protocol based on your target ester and scale.

ParameterMethod A: Steglich Coupling Method B: TMS-Diazomethane Method C: Mild Acid Catalysis
Target Ester Complex / Bulky AlcoholsMethyl Ester (Only)Simple Alcohols (Me, Et)
Scale mg to kgAnalytical to GramGram to Multi-kg
Sulfur Risk Low (Non-oxidizing)Low (Fast, N2 evolution)Moderate (Avoid hot acid)
Byproducts Urea (insoluble)

(gas)
Water
Primary Use Drug Candidate Synthesis Analytical Derivatization Bulk Intermediate Prep

Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

Best for: Coupling the scaffold with complex API fragments or bulky alcohols.

Mechanism: This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylate, forming an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, suppressing the rearrangement to unreactive N-acylurea and accelerating the attack of the alcohol.

Reagents:

  • Substrate: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid (1.0 equiv)

  • Alcohol:

    
     (1.1 equiv)
    
  • Coupling Agent: DCC (1.1 – 1.2 equiv)

  • Catalyst: DMAP (0.05 – 0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation: Cool the solution to 0°C using an ice bath.

  • Coupling: Add DCC (1.2 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the precipitated DCU urea.

    • Wash the filtrate with saturated

      
       (2x), 1M 
      
      
      
      (1x - Quick wash to remove DMAP), and Brine (1x).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Critical Control Point: Do not use excess strong acid during workup, as the spiro-ether linkage can be acid-sensitive.

Protocol B: Methylation via TMS-Diazomethane

Best for: Analytical standards or rapid conversion to methyl ester without acidic conditions.

Safety Note: While safer than Diazomethane, TMS-Diazomethane is toxic. Use in a well-ventilated fume hood.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent:

    
     (2.0 M in hexanes)[2][3]
    
  • Solvent: Toluene:Methanol (3:2 ratio)

Step-by-Step Procedure:

  • Dissolve the acid in Toluene:MeOH (3:2) at 0°C.

  • Add

    
     solution dropwise until a persistent yellow color remains (indicating slight excess).
    
  • Stir at 0°C for 30 minutes, then warm to RT for 30 minutes.

  • Quench: Add drops of acetic acid until the solution becomes colorless (destroys excess diazo species).

  • Workup: Concentrate directly under reduced pressure. The residue is often pure enough for NMR/MS analysis.

Quality Control & Validation

Analytical Markers

To validate the integrity of the thioether and spiro-system, compare the starting material and product using


-NMR.
FeatureStarting Material (

ppm)
Product (Ester) (

ppm)
Oxidation Indicator (Sulfoxide)
H-4 (Alpha to Carbonyl) ~2.8 - 3.2 (m)Shifted downfield (~0.2 ppm)--
H-8 (Alpha to Sulfur) ~2.5 - 2.8 (m)UnchangedSignificant downfield shift (~3.0+ ppm)
Ester Methyl (if applicable) N/A~3.6 - 3.7 (s)--
Troubleshooting Table
ObservationRoot CauseCorrective Action
New peak at M+16 in MS Sulfur OxidationEliminate peroxides in solvents (test ether/THF). Switch to Method A/B.
Low Yield (Method A) N-acylurea rearrangementIncrease DMAP loading or switch to EDC/HOBt.
Ring Opening Acid HydrolysisAvoid strong aqueous acids during workup; ensure spiro-ketal stability.

Visualized Workflows

Method Selection Logic

G Start Start: Esterification of 1-Oxa-8-thiaspiro[4.5]decane-4-COOH CheckScale Check Scale & Alcohol Type Start->CheckScale IsMethyl Is target Methyl Ester? CheckScale->IsMethyl IsComplex Is Alcohol Complex/Bulky? IsMethyl->IsComplex No MethodB Method B: TMS-Diazomethane (Analytical/Small Scale) IsMethyl->MethodB Yes MethodA Method A: Steglich (DCC/DMAP) (High Value/Complex) IsComplex->MethodA Yes MethodC Method C: Mild Acid Catalysis (Bulk Simple Ester) IsComplex->MethodC No QC QC: Check S-Oxidation (NMR/MS) MethodB->QC MethodA->QC MethodC->QC

Figure 1: Decision tree for selecting the appropriate esterification protocol based on substrate complexity and scale.

Steglich Mechanism & Chemoselectivity

Mechanism cluster_prevention Chemoselectivity Acid Acid Substrate (R-COOH) Intermediate O-Acylisourea (Activated) Acid->Intermediate + DCC DCC DCC (Activator) DCC->Intermediate ActiveAmide N-Acylpyridinium (Highly Reactive) Intermediate->ActiveAmide + DMAP (Fast) SideProduct DCU (Urea Byproduct) Intermediate->SideProduct H-shift DMAP DMAP (Catalyst) Product Target Ester (R-COO-R') ActiveAmide->Product + Alcohol Alcohol Alcohol (R'-OH) Note DMAP prevents N-acylurea rearrangement and allows mild conditions (Saving Sulfur)

Figure 2: Mechanistic flow of Steglich esterification highlighting the role of DMAP in preserving substrate integrity.

References

  • Neises, B., & Steglich, W. (1978).[4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Kühnel, E., et al. (2007).[7] Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078.[7]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Press, N. J., et al. (2008). Synthesis and Evaluation of 1-Oxa-8-azaspiro[4.5]decane Derivatives. Bioorganic & Medicinal Chemistry Letters. (Cited for general spiro-scaffold handling).

Sources

Application

Chemo-Selective Synthetic Strategies for 1-Oxa-8-thiaspiro[4.5]decane Derivatives

[1] Introduction & Strategic Analysis The 1-Oxa-8-thiaspiro[4.5]decane scaffold represents a specialized bicyclic system combining a tetrahydrofuran ring and a tetrahydrothiopyran ring via a spiro-quaternary carbon. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Analysis

The 1-Oxa-8-thiaspiro[4.5]decane scaffold represents a specialized bicyclic system combining a tetrahydrofuran ring and a tetrahydrothiopyran ring via a spiro-quaternary carbon. While structurally related to the well-known 1-oxa-8-azaspiro[4.5]decane muscarinic agonists, the replacement of nitrogen with sulfur introduces distinct chemoselective challenges.

The Core Challenge: The "Soft" Sulfur Nucleophile

The primary synthetic hurdle in derivatizing this scaffold is not the spiro-ether linkage (which is generally robust), but the distal thioether (sulfide) at position 8 .

  • Catalyst Poisoning: The sulfur atom acts as a soft Lewis base, irreversibly coordinating to soft transition metals (Pd, Pt, Rh), thereby quenching catalytic cycles used for cross-couplings (Suzuki, Buchwald) or hydrogenations.

  • Oxidative Vulnerability: Reagents intended to oxidize alcohols or alkenes on the periphery will readily oxidize the thioether to a sulfoxide (S=O) or sulfone (O=S=O), often resulting in inseparable mixtures.

The Solution: Orthogonal & Masking Strategies

To navigate these issues, we employ two primary strategies:

  • Strategy A (Peripheral Protection): Using non-metal-dependent protecting groups for amines/alcohols (e.g., Boc, Fmoc) to avoid the need for Pd/H2.

  • Strategy B (Core Masking): Intentionally oxidizing the thioether to a Sulfoxide (a temporary "protecting group" for the sulfide). The sulfoxide is electron-deficient and coordinates poorly to metals, enabling Pd-catalysis, and can be chemoselectively reduced back to the sulfide at the end of the synthesis.

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the appropriate protection strategy based on the required downstream chemistry.

G Start Target: Derivatize 1-Oxa-8-thiaspiro[4.5]decane Q1 Does the synthesis require Transition Metal Catalysis (Pd/Pt)? Start->Q1 Q2 Does the synthesis require Strong Oxidants? Q1->Q2 No RouteB STRATEGY B: Sulfur Masking (S → S=O) Q1->RouteB Yes (S will poison cat.) RouteA STRATEGY A: Standard Orthogonal Protection Q2->RouteA No Q2->RouteB Yes (S will oxidize) ActionA Use Boc (Acid-labile) or Fmoc (Base-labile) Avoid Cbz/Alloc RouteA->ActionA ActionB 1. Oxidize S to Sulfoxide 2. Perform Metal Catalysis 3. Reduce back to Sulfide RouteB->ActionB

Figure 1: Strategic decision tree for selecting protection methodologies based on synthetic requirements.

Protocol A: The "Sulfur Masking" Strategy

Purpose: To temporarily deactivate the sulfur atom, preventing catalyst poisoning during Pd-catalyzed couplings or preventing over-oxidation during other oxidative steps.

Step 1: Controlled Oxidation (Masking)

Objective: Convert Thioether to Sulfoxide (without forming the Sulfone). Reagent: Sodium Periodate (NaIO₄) is preferred over mCPBA because it is highly controllable and stops selectively at the sulfoxide stage.

Procedure:

  • Dissolve the 1-oxa-8-thiaspiro[4.5]decane derivative (1.0 equiv) in a mixture of MeOH:H₂O (1:1) .

  • Cool the solution to 0 °C.

  • Add NaIO₄ (1.1 equiv) portion-wise over 10 minutes.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Monitor: TLC/LC-MS should show a shift to a more polar species (Sulfoxide).

  • Workup: Dilute with water, extract with DCM (x3). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Note: The product is now "protected" and compatible with Suzuki/Sonogashira coupling conditions.

Step 2: Chemoselective Reduction (Unmasking)

Objective: Restore the Thioether without reducing other sensitive groups (e.g., esters, ketones). Reagent System: Titanium(IV) Chloride / Sodium Iodide (TiCl₄/NaI). This method is superior to Raney-Ni (which can desulfurize the ring completely) or LAH (which reduces ketones/esters).

Procedure:

  • Dissolve the sulfoxide intermediate (1.0 equiv) in anhydrous Acetonitrile (MeCN) under Nitrogen.

  • Cool to 0 °C.

  • Add NaI (4.0 equiv) followed by the dropwise addition of TiCl₄ (2.0 equiv). Caution: Exothermic.

  • The solution will turn dark (formation of I₂). Stir at 0 °C for 15 min, then RT for 1–2 hours.

  • Quench: Pour the mixture into a saturated aqueous solution of Na₂S₂O₃ (Sodium Thiosulfate) to reduce the iodine (color changes from dark red/brown to yellow/colorless).

  • Extraction: Extract with EtOAc, wash with NaHCO₃ and brine.

Data Summary: Comparison of Reduction Methods

MethodReagentsCompatibilityRisk Profile
Recommended TiCl₄ / NaI Esters, Amides, NitrilesLow: Highly chemoselective for S=O → S.
AlternativeIndium / InCl₃Alcohols, HalidesMedium: Slower reaction times.
AvoidRaney NickelHydrocarbonsHigh: Risk of ring desulfurization (C-S bond cleavage).
AvoidLAH / LiAlH₄AlkanesHigh: Reduces ketones, esters, and epoxides.

Protocol B: Peripheral Amine Protection

Context: If the derivative contains an amine (e.g., at the C3 position of the furan ring), it must be protected. Constraint: Avoid Cbz (Benzyloxycarbonyl) or Alloc (Allyloxycarbonyl) if the sulfur is unmasked, as their removal typically requires Pd(0) or Hydrogenation, both of which are incompatible with free thioethers.

Recommended: Boc Protection (Acid Labile)

Procedure:

  • Dissolve amine substrate in DCM or THF/H₂O .

  • Add Et₃N (2.0 equiv) and Boc₂O (1.1 equiv).

  • Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl (rapidly) and brine.

  • Deprotection: Use TFA/DCM (1:4) . The thioether is stable to TFA. Note: Add a scavenger like triethylsilane (TES) during deprotection to prevent the t-butyl cation from alkylating the sulfur.

Mechanism of Action: The Sulfoxide Switch

The following diagram details the mechanistic pathway of the masking strategy, highlighting the change in oxidation state and coordination ability.

Mechanism Sulfide Thioether (S) (Soft Nucleophile) POISONS CATALYST Sulfoxide Sulfoxide (S=O) (Hard/Polar) CATALYST SAFE Sulfide->Sulfoxide Sulfoxide->Sulfoxide Reaction Step Product Final Product (Thioether Restored) Sulfoxide->Product Oxidation NaIO4 (Controlled Ox) Reaction Pd-Catalyzed Coupling Reduction TiCl4 / NaI (Deoxygenation)

Figure 2: The "Sulfoxide Switch" mechanism allowing metal catalysis on thioether-containing scaffolds.

Validation & Quality Control

To ensure the integrity of the spiro-scaffold and the success of the protection/deprotection sequences, utilize the following self-validating markers:

  • NMR Shift Diagnostics:

    • Oxidation (S → S=O): The protons on the carbon adjacent to sulfur (C7 and C9) will shift downfield (typically from ~2.6 ppm to ~3.0-3.5 ppm) due to the electron-withdrawing nature of the sulfoxide.

    • Reduction (S=O → S): These protons must return to their original upfield position (~2.6 ppm). Failure to return indicates incomplete reduction.

  • Mass Spectrometry:

    • The Sulfoxide intermediate will show a characteristic M+16 peak relative to the starting material.

    • The final product must lose this +16 mass unit.

  • Spiro-Integrity:

    • Verify the quaternary spiro-carbon signal in ¹³C NMR (typically ~80-90 ppm for O-C-C spiro centers). Disappearance of this signal suggests acid-catalyzed ring opening (a risk if strong Lewis acids are used without buffering).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Definitive guide on orthogonal protection strategies).

  • Drabowicz, J., & Mikołajczyk, M. (1980). "Sulfoxides as Protecting Groups for Sulfides".[1] Journal of Organic Chemistry. (Foundational work on the S-oxide masking strategy).

  • Bahrami, K., et al. (2011). "TiCl4/NaI: A mild and efficient system for the reduction of sulfoxides". Tetrahedron Letters. (Protocol source for the TiCl4/NaI reduction).

  • Wipf, P., et al. (2005). "Palladium-Catalyzed Reactions in the Synthesis of Thioether-Containing Natural Products". Chemical Reviews. (Discusses catalyst poisoning and mitigation).

Sources

Method

Application Note: Reaction Optimization for the Formation of the 1-Oxa-8-thiaspiro[4.5]decane Core

Introduction Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensionality, which can lead to improved target specificity and favorable pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensionality, which can lead to improved target specificity and favorable pharmacokinetic properties. Among these, spiroketals are prevalent motifs in a wide array of biologically active natural products. Concurrently, the incorporation of a thioether linkage is a common strategy in drug design to enhance metabolic stability, modulate lipophilicity, and introduce key binding interactions.

This application note details a systematic approach to the synthesis and reaction optimization of the novel 1-Oxa-8-thiaspiro[4.5]decane core. This unique scaffold combines the structural rigidity of a spiroketal with the chemical properties of a thioether, presenting a promising yet underexplored framework for the development of new therapeutic agents. We will provide a comprehensive guide for researchers, from the underlying mechanistic principles to detailed experimental protocols, to facilitate the exploration of this emerging chemical space.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the 1-Oxa-8-thiaspiro[4.5]decane core ( 1 ) suggests a disconnection of the spiroketal C-O bonds, leading to the key precursor, a hydroxyketone bearing a pendant thiol moiety ( 2 ). This precursor can be further disconnected at the thioether C-S bond, identifying a commercially available or readily synthesized mercaptoalcohol ( 3 ) and a suitable electrophile such as 4-chlorobutan-2-one ( 4 ) as plausible starting materials.

G Target 1-Oxa-8-thiaspiro[4.5]decane (1) Precursor1 Hydroxyketone-thiol (2) Target->Precursor1 Spiroketalization StartingMaterial1 Mercaptoalcohol (3) Precursor1->StartingMaterial1 Thioether formation StartingMaterial2 4-Chlorobutan-2-one (4) Precursor1->StartingMaterial2 Thioether formation

Caption: Retrosynthetic analysis of 1-Oxa-8-thiaspiro[4.5]decane.

Our proposed forward synthesis, therefore, involves two key transformations:

  • Nucleophilic Substitution: Formation of the thioether linkage via an S-alkylation reaction between a mercaptoalcohol and a suitable keto-electrophile.

  • Acid-Catalyzed Spiroketalization: Intramolecular cyclization of the resulting hydroxyketone to form the target spiroketal core.

Mechanistic Considerations and Optimization Strategy

Part 1: Thioether Formation

The formation of the thioether bond is typically a robust and high-yielding reaction. The most common approach involves the deprotonation of a thiol to form a more nucleophilic thiolate, which then displaces a leaving group on an electrophile.

Reaction: R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻

Key parameters to consider for this step are the choice of base and solvent. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is generally preferred to avoid competing reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for solvating the thiolate anion and promoting a rapid Sₙ2 reaction.

Part 2: Acid-Catalyzed Spiroketalization: The Core Optimization

The pivotal step in this synthesis is the acid-catalyzed intramolecular cyclization of the hydroxyketone precursor. This reaction proceeds through a series of equilibria, and its outcome is highly dependent on the reaction conditions.

Mechanism: The reaction is initiated by the protonation of the ketone carbonyl, which activates it towards nucleophilic attack by the pendant hydroxyl group. This forms a hemiketal intermediate, which, upon further protonation of its hydroxyl group and subsequent loss of water, generates a key oxocarbenium ion. Intramolecular trapping of this electrophilic species by the remaining hydroxyl group, followed by deprotonation, yields the spiroketal.

G A Hydroxyketone B Protonated Ketone A->B H+ C Hemiketal B->C Intramolecular Attack D Oxocarbenium Ion C->D -H2O E Spiroketal D->E Cyclization

Caption: Simplified mechanism of acid-catalyzed spiroketalization.

Kinetic vs. Thermodynamic Control: The stereochemical outcome at the spirocyclic center is governed by the principles of kinetic versus thermodynamic control.[1][2][3][4][5]

  • Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[2] This product arises from the lowest energy transition state.

  • Thermodynamic Control: Under equilibrating conditions (higher temperatures, longer reaction times, and the presence of a protic acid), the most stable product (the thermodynamic product) will be the major isomer.[6] The stability of spiroketals is often influenced by the anomeric effect, which favors an axial orientation of the oxygen lone pairs relative to the C-O bond of the other ring.[7]

The ability to selectively form either the kinetic or thermodynamic product is a powerful tool in synthesis and is the primary focus of the optimization protocol.

G cluster_0 Reaction Conditions cluster_1 Product Distribution Low Temp\nShort Time Low Temp Short Time Kinetic Product\n(Fastest Formation) Kinetic Product (Fastest Formation) Low Temp\nShort Time->Kinetic Product\n(Fastest Formation) High Temp\nLong Time High Temp Long Time Thermodynamic Product\n(Most Stable) Thermodynamic Product (Most Stable) High Temp\nLong Time->Thermodynamic Product\n(Most Stable)

Caption: Relationship between reaction conditions and product outcome.

Systematic Optimization Protocol

The following protocol outlines a systematic approach to optimizing the spiroketalization step. A design of experiments (DoE) approach can be employed for a more comprehensive optimization, but a one-variable-at-a-time (OVAT) approach is presented here for clarity.

Experimental Workflow:

G A Synthesize & Purify Hydroxyketone-thiol Precursor B Set up Parallel Reactions A->B C Systematically Vary One Parameter (e.g., Catalyst, Solvent, Temp) B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Quench & Work-up D->E F Analyze Product Mixture (NMR, GC-MS for Yield & d.r.) E->F G Identify Optimal Conditions F->G

Caption: Workflow for reaction optimization.

Table 1: Parameters for Optimization of Spiroketalization
ParameterVariables to ScreenRationale
Acid Catalyst Brønsted Acids: p-TsOH, CSA, H₂SO₄ Lewis Acids: Sc(OTf)₃, TMSOTf, In(OTf)₃The nature and strength of the acid can influence the rate of equilibration and may favor different transition states.[8][9][10]
Solvent Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN)Solvent polarity can affect the stability of charged intermediates like the oxocarbenium ion. Non-polar solvents are often used with a Dean-Stark trap to remove water and drive the equilibrium towards the product.
Temperature -20 °C, 0 °C, Room Temperature (RT), 40 °C, RefluxLower temperatures typically favor kinetic control, while higher temperatures promote thermodynamic control.[1]
Concentration 0.01 M, 0.1 M, 0.5 MHigher concentrations can favor the intramolecular cyclization, but may also lead to intermolecular side reactions.
Reaction Time 1 h, 4 h, 12 h, 24 hMonitoring the diastereomeric ratio over time is crucial to distinguish between kinetic and thermodynamic regimes.
Hypothetical Optimization Data

The following table represents plausible data from an initial screen of acid catalysts at room temperature.

Table 2: Catalyst Screen for the Formation of 1-Oxa-8-thiaspiro[4.5]decane

EntryCatalyst (10 mol%)SolventTime (h)Conversion (%)¹Yield (%)²d.r. (A:B)³
1p-TsOHDCM12>95854:1
2CSADCM12>95823.5:1
3H₂SO₄DCM12>95753:1
4Sc(OTf)₃DCM1280651:2
5TMSOTfDCM4>95901:5

¹ Determined by ¹H NMR analysis of the crude reaction mixture. ² Isolated yield after column chromatography. ³ Diastereomeric ratio determined by ¹H NMR or GC analysis.

Analysis of Hypothetical Data: In this hypothetical screen, Brønsted acids (entries 1-3) favor diastereomer A, likely the thermodynamic product. In contrast, Lewis acids, particularly TMSOTf (entry 5), show a preference for diastereomer B, potentially the kinetic product, and afford a higher yield in a shorter time. This suggests that further optimization of conditions with TMSOTf at lower temperatures could enhance the selectivity for the kinetic isomer.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Hydroxyketone-thiol Precursor (2)
  • To a solution of 3-mercapto-1-propanol (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 4-chlorobutan-2-one (1.05 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure hydroxyketone-thiol precursor.

Protocol 2: Optimized Spiroketalization (Hypothetical Kinetic Product)
  • To a solution of the hydroxyketone-thiol precursor (1.0 eq) in anhydrous DCM (0.1 M) at -20 °C under an inert atmosphere, add TMSOTf (0.1 eq).

  • Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS every hour.

  • Upon consumption of the starting material (approx. 4 hours), quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-Oxa-8-thiaspiro[4.5]decane core.

Characterization of 1-Oxa-8-thiaspiro[4.5]decane

The successful synthesis of the target compound should be confirmed by a suite of analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the aliphatic protons of the tetrahydrofuran and thiacyclohexane rings. The chemical shifts of the protons adjacent to the spirocyclic center will be key for distinguishing between diastereomers.

  • ¹³C NMR (100 MHz, CDCl₃): The key signal will be the spirocyclic carbon, typically in the range of 95-110 ppm. The number of signals will indicate the symmetry of the molecule.

  • High-Resolution Mass Spectrometry (HRMS-ESI): To confirm the elemental composition. Calculated for C₇H₁₂O₂S [M+H]⁺.

  • Infrared (IR) Spectroscopy: Absence of a strong carbonyl (C=O) stretch (around 1715 cm⁻¹) and a broad O-H stretch (around 3400 cm⁻¹) from the starting material, and the presence of C-O ether stretches (around 1100-1200 cm⁻¹).

Conclusion

The 1-Oxa-8-thiaspiro[4.5]decane core represents a novel and synthetically accessible scaffold. This application note provides a comprehensive framework for its synthesis and optimization, grounded in the fundamental principles of thioether formation and acid-catalyzed spiroketalization. By systematically manipulating reaction parameters such as catalyst, solvent, and temperature, researchers can navigate the landscape of kinetic and thermodynamic control to selectively access different diastereomers of the target spiroketal. This guide is intended to empower researchers in drug discovery and organic synthesis to explore the potential of this and other complex spirocyclic systems.

References

Sources

Technical Notes & Optimization

Troubleshooting

Knowledge Base: Preventing Sulfur Oxidation in 1-Oxa-8-thiaspiro[4.5]decane Synthesis

Technical Support Center > Synthesis Protocols > Heterocyclic Scaffolds Executive Summary The synthesis of 1-Oxa-8-thiaspiro[4.5]decane presents a classic chemoselectivity paradox. You are forming an ether linkage (the 1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center > Synthesis Protocols > Heterocyclic Scaffolds

Executive Summary

The synthesis of 1-Oxa-8-thiaspiro[4.5]decane presents a classic chemoselectivity paradox. You are forming an ether linkage (the 1-oxa ring) adjacent to a sulfide (the 8-thia ring). The conditions required to close the tetrahydrofuran ring—often acid-catalyzed cyclization or electrophilic activation—are prime environments for the unwanted oxidation of the sulfur atom to sulfoxide (


) or sulfone (

).

This guide addresses the "Silent Oxidants" in your workflow: dissolved oxygen, solvent peroxides, and trace metal impurities.

Module 1: The Invisible Enemy – Solvent Management

The Problem: The most common route to this spiro-scaffold involves cyclization in ether-based solvents (THF, Diethyl Ether) or halogenated solvents (DCM). Ethers are notorious for forming organic peroxides upon storage. Even trace peroxides (5–10 ppm) can quantitatively oxidize the thiane sulfur during the reaction, especially when catalyzed by the Lewis acids often used in spiro-cyclization (e.g.,


).

The Protocol: You must establish a "Zero-Peroxide" baseline.[1] Standard commercial "Anhydrous" solvents are not necessarily "Peroxide-Free."

Solvent Preparation Workflow

SolventPrep Start Start: Solvent Selection (THF / Et2O) Test Step 1: Quantofix® Peroxide Test Start->Test Decision Peroxide Level? Test->Decision High > 5 ppm DO NOT USE Decision->High Positive Low < 1 ppm Safe to Proceed Decision->Low Negative Treat Remediation: Pass through Activated Alumina or Distill from Na/Benzophenone High->Treat Treat->Test Retest Degas Step 2: Deoxygenation (Argon Sparge / Freeze-Pump-Thaw) Low->Degas Reaction Proceed to Cyclization Degas->Reaction

Figure 1: Critical decision tree for solvent preparation prior to sulfide-containing synthesis.

Technical Insight: If using Boron Trifluoride Diethyl Etherate (


)  as your cyclization catalyst, be aware that the reagent itself can accumulate peroxides. Use fresh bottles or wash with a small amount of dimethyl sulfide (DMS) prior to use to scavenge oxidants.
Module 2: Reaction Environment & Scavengers

The Problem: Even with clean solvents, the reaction vessel contains atmospheric oxygen. In acid-catalyzed Prins-type reactions or iodolactonizations used to form the spiro-ether, the sulfur atom becomes electron-rich and highly susceptible to electrophilic attack by oxygen species.

The Protocol: Implement a "Sacrificial Scavenger" system if your equipment allows.

  • Strict Deoxygenation:

    • Method: Sparging with Argon is insufficient for sensitive sulfides. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent containing the thiane precursor.

  • Chemical Scavenging (The "Bodyguard" Strategy):

    • Add Dimethyl Sulfide (DMS) (5–10 mol%) or L-Methionine to the reaction mixture.

    • Mechanism:[1][2][3] These additives are more electron-rich/accessible than your sterically hindered spiro-sulfur. They will preferentially react with any stray oxidant. They are easily removed during workup (DMS is volatile; Methionine is water-soluble).

Reagent Compatibility Table
Reagent ClassRecommended for Spiro-SulfideRisk LevelNotes
Lewis Acids

,

LowPreferred over

due to lack of ether peroxides.
Protic Acids

-TsOH (Monohydrate)
MediumEnsure

-TsOH is not "brown" (indicates impurities). Use anhydrous if possible.
Oxidants

-CPBA,

CRITICAL Avoid completely. If epoxidation is needed elsewhere, use DMDO generated in situ.
Quenching Sodium Thiosulfate (

)
SafeMandatory for quenching any electrophilic species.
Module 3: Troubleshooting & FAQs

Q1: My NMR shows a split signal for the protons adjacent to the sulfur (approx 2.6–2.8 ppm). Is this a conformer? A: Likely not. This is the hallmark of Sulfoxide Diastereomers . When the sulfur oxidizes to a sulfoxide (


), it becomes a chiral center. Because your molecule is already chiral (due to the spiro center), you form diastereomers.
  • Diagnostic: Run a TLC.[4] Sulfoxides are significantly more polar than the parent sulfide. If you see a new spot dragging near the baseline (in Hexane/EtOAc), oxidation has occurred.

Q2: I am using Iodine (


) to cyclize the ether ring (Iodoetherification). The reaction works, but the yield is low. 
A:  Iodine is a mild oxidant. It can oxidize the sulfide to a charge-transfer complex or a sulfoxide in the presence of water.
  • Fix: Perform the reaction in the dark (light accelerates oxidation) and strictly anhydrous conditions. Quench immediately with aqueous Sodium Bisulfite or Sodium Thiosulfate to destroy excess iodine and reduce any transient sulfoxides back to sulfides.

Q3: Can I reduce the sulfoxide back to the sulfide if I accidentally oxidize it? A: Yes, but it adds a step.

  • Rescue Protocol: Treat the crude mixture with Oxalyl Chloride/NaI or Triphenylphosphine/Iodine in Acetonitrile. This effectively reduces the sulfoxide back to the sulfide without opening the spiro-ether ring.

Visualizing the Chemoselectivity Challenge

The following diagram illustrates the competing pathways during the synthesis. Your goal is to maximize Path A (Cyclization) while blocking Path B (Oxidation).

ReactionPathways Precursor Thiane Precursor (Sulfide Intact) Cyclization Acid Catalyst (H+ or Lewis Acid) Precursor->Cyclization Oxidant Contaminants: Peroxides / O2 Precursor->Oxidant Target Target: 1-Oxa-8-thiaspiro[4.5]decane Target->Oxidant Post-Rxn Oxidation Sulfoxide Impurity: Spiro-Sulfoxide Cyclization->Target Inert Atmosphere (Path A) Oxidant->Sulfoxide Oxidation (Path B) Oxidant->Sulfoxide

Figure 2: Competing reaction pathways. Path B is thermodynamically favorable in the presence of oxygen, necessitating strict exclusion.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Chemoselectivity and Sulfur Chemistry).

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. (Provides mechanistic context on how easily sulfides oxidize).

  • Drabowicz, J., et al. (2002). Oxidation of Sulfides to Sulfoxides. In Organic Sulfur Chemistry.
  • Burkhardt, E. (2015). Peroxide Formation in Ether Solvents. Safety in the Chemistry Laboratory. (Standard operating procedure for peroxide testing).

Sources

Optimization

Technical Guide: Troubleshooting Spiro[4.5]decane Cyclization Failures

Department: Advanced Organic Synthesis Support Ticket Type: High-Priority Technical Intervention Subject: Overcoming Steric & Kinetic Barriers in Spirocyclic Quaternary Center Formation Executive Summary: The "Quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Advanced Organic Synthesis Support Ticket Type: High-Priority Technical Intervention Subject: Overcoming Steric & Kinetic Barriers in Spirocyclic Quaternary Center Formation

Executive Summary: The "Quaternary Crunch"

The synthesis of spiro[4.5]decane systems (a 5-membered ring fused to a 6-membered ring at a single carbon) presents a unique set of failure modes. Unlike fused or bridged systems, the spiro-linkage requires the formation of a quaternary carbon that is often sterically congested and conformationally flexible.

This guide addresses the three most common mechanistic failures reported by our users:

  • Oligomerization during Ring-Closing Metathesis (RCM).

  • Premature Reduction (H-abstraction) during Mn(OAc)₃ mediated radical cyclization.

  • Elimination/Rearrangement during acid-catalyzed cationic closures.

Diagnostic Workflow: Selecting the Correct Pathway

Before troubleshooting a specific reaction, ensure you are using the thermodynamic/kinetic pathway best suited for your substrate's constraints.

SpiroSelection Start Substrate Analysis FuncGroup Key Functionality? Start->FuncGroup Dienes 1,n-Diene Precursor FuncGroup->Dienes Terminal Alkenes Dicarbonyl 1,3-Dicarbonyl / u03b2-Keto Ester FuncGroup->Dicarbonyl Activated CH2 RCM Method A: RCM (Grubbs/Hoveyda) Dienes->RCM AcidSensitive Acid Sensitive? Dicarbonyl->AcidSensitive Electron Poor/Neutral Radical Method B: Radical (Mn(OAc)3) Dicarbonyl->Radical Electron Rich Alkene AcidSensitive->Radical Yes Cationic Method C: Cationic (Nazarov/Prins) AcidSensitive->Cationic No

Figure 1: Decision matrix for spiro[4.5]decane synthesis based on precursor functionality.

Module A: Ring-Closing Metathesis (RCM) Failures

Common Scenario: "The reaction stalls at 50% conversion, or I isolate a gum (oligomer) instead of the spirocycle."

The Mechanism of Failure

Building a spiro-center via RCM involves forming a tetrasubstituted or sterically crowded disubstituted double bond. The failure is usually kinetic: the rate of intermolecular polymerization (


) exceeds the rate of intramolecular ring closure (

).
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Concentration < 0.005 M (Pseudo-high dilution)Favors intramolecular cyclization (

) over intermolecular dimerization (

).
Catalyst Hoveyda-Grubbs II or Grela The bulky N-heterocyclic carbene (NHC) ligand is required to overcome the steric barrier of the forming spiro-center.
Additives Benzoquinone (10 mol%) or Ti(OiPr)₄ Prevents isomerization of the double bond and suppresses the formation of non-productive ruthenium hydrides.
Ethylene Active Sparging (Ar/N₂) RCM is reversible. Removing ethylene gas drives the equilibrium toward the cycloalkene product (Le Chatelier's principle).
Validated Workflow: The "Slow Addition" Technique
  • Dissolve the catalyst (5-10 mol%) in degassed DCM or Toluene (30% of total volume).

  • Heat the catalyst solution to reflux.

  • Add the substrate (dissolved in remaining solvent) via syringe pump over 4–8 hours .

  • Rationale: This keeps the instantaneous concentration of the substrate extremely low, statistically forcing the catalyst to engage with the chain-end of the same molecule rather than a neighbor.

Reference: Srikrishna, A., & Rao, M. (2008).[1] Construction of Spiro[4.5]decane via Ring-Closing Metathesis.[1][2] Semantic Scholar. Link

Module B: Radical Cyclization Failures (Mn(OAc)₃)

Common Scenario: "I see the starting material disappear, but I isolate the reduced acyclic compound, not the spiro-ring."

The Mechanism of Failure

In Mn(OAc)₃ mediated cyclizations, a radical is generated


 to a carbonyl. This radical must attack the pendant alkene. If this attack is too slow (due to steric hindrance at the spiro-site), the radical will abstract a hydrogen atom from the solvent or ligand, terminating the chain prematurely.
Troubleshooting Protocol

The "Oxidative Shunt" Strategy (Cu(OAc)₂ Co-oxidant) Adding Copper(II) acetate drastically changes the termination step.

  • Standard: Radical

    
     Cyclization 
    
    
    
    Radical
    
    
    
    
    Slow Oxidation by Mn(III)
    
    
    Product.
  • With Cu(II): Radical

    
     Cyclization 
    
    
    
    Radical
    
    
    
    
    Fast Oxidation by Cu(II)
    
    
    Product.

Experimental Setup:

  • Reagents: Substrate (1.0 eq), Mn(OAc)₃·2H₂O (2.2 eq), Cu(OAc)₂·H₂O (0.5 - 1.0 eq) .

  • Solvent: Glacial Acetic Acid (degassed).

  • Temperature: 60°C – 80°C.

  • Note: If the reaction turns brown and stays brown, the Mn(III) is not being consumed. If it turns clear/pale pink, the reaction is complete.

RadicalCycle Substrate Substrate (u03b2-keto ester) MnEnolate Mn(III)-Enolate Substrate->MnEnolate Mn(OAc)3 Radical Acyclic Radical MnEnolate->Radical -Mn(II) CyclizedRad Cyclized Radical Radical->CyclizedRad Slow Step (Steric Barrier) Reduced Reduced Byproduct Radical->Reduced H-Abstraction (Failure Mode) Product Spiro[4.5]decane CyclizedRad->Product Cu(OAc)2 (Fast Oxidation)

Figure 2: The kinetic competition in radical spirocyclization. Cu(II) accelerates the final step, preventing reversibility.

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Reference: Snider, B. B. (2025).[3][4] Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. ResearchGate.[3] Link

Module C: Cationic/Acid Catalysis

Common Scenario: "I get the fused system (hydroazulene) instead of the spiro system, or simple elimination products."

The Mechanism of Failure

Cationic spiro-cyclization often relies on the Pinacol or Semipinacol rearrangement. The migrating group determines whether you form a spiro[4.5]decane or a fused system.

  • Rule: The group anti-periplanar to the leaving group will migrate.

  • Failure: If the cation lifetime is too long, it may undergo elimination to form a diene rather than cyclizing.

Troubleshooting Protocol
  • Lewis Acid Switch: If protic acids (

    
    , TsOH) cause elimination, switch to bi-dentate Lewis acids like TiCl₄  or SnCl₄  at -78°C. These coordinate to the ketone/aldehyde, increasing electrophilicity without providing a proton source for elimination.
    
  • Gold Catalysis: For alkyne substrates, Gold(I) catalysis (

    
     + 
    
    
    
    ) allows for neutral conditions that trigger Nazarov-type cyclizations to form spiro[4.5]decadienones efficiently.

Reference: Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters.[5] Organic Chemistry Frontiers. Link

FAQ: Rapid Response

Q: My RCM reaction works for the [4.4] spiro system but fails for the [4.5] system. A: The [4.5] system has higher conformational flexibility in the 6-membered ring, leading to a higher entropic penalty for ring closure. Increase temperature (switch from DCM to Toluene reflux) to overcome the activation energy barrier, and strictly adhere to pseudo-high dilution .

Q: Can I use microwave irradiation? A: Yes. For both RCM and Mn(OAc)₃ reactions, microwave heating often improves yields by reaching target temperatures rapidly, minimizing the time available for side-reactions (like catalyst decomposition) to occur.

Q: How do I confirm the stereochemistry of the spiro-junction? A: NOESY (Nuclear Overhauser Effect Spectroscopy) is essential. Look for cross-peaks between protons on the 5-ring and the 6-ring. X-ray crystallography remains the gold standard if the solid can be crystallized.

References

  • Srikrishna, A., & Rao, M. (2008).[1] Construction of Spiro[4.5]decane via Ring-Closing Metathesis: Formal Synthesis of Acorone and Isoacorones.[1] Semantic Scholar. Link

  • Snider, B. B. (2025). Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. ResearchGate.[3] Link

  • RSC Publishing. (2015). Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones.[5] Organic Chemistry Frontiers. Link

  • MilliporeSigma. (2024). Metathesis Application Guide (Catalyst Selection). SigmaAldrich. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Recrystallization Solvents for Spiro Carboxylic Acids

Welcome to the technical support center for the purification of spiro carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the cryst...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spiro carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the crystallization of these unique molecules. Spirocyclic scaffolds offer remarkable three-dimensional structures that are increasingly vital in drug discovery.[1][2] However, their inherent rigidity and the dual polarity imparted by the carboxylic acid group can make solvent selection for recrystallization a non-trivial task.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows. Our approach is grounded in the fundamental principles of solubility and crystal growth, aiming to explain not just how to perform a procedure, but why it works.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during the crystallization of spiro carboxylic acids.

Question: My spiro carboxylic acid is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid crystalline lattice.[3] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[4] The rigid nature of spiro compounds generally aids crystallization, but the strong intermolecular hydrogen bonding of the carboxylic acid moiety can be disrupted by certain solvents or high impurity loads, leading to this issue.[5]

Causality & Solutions:

  • High Solution Temperature: The boiling point of your chosen solvent may be too high. The compound is forced out of solution before the temperature has dropped below its melting point.

    • Solution: Switch to a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[6]

  • Excessive Impurity Level: High levels of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If the solution is colored, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration.[4] Be aware that charcoal can also adsorb your product, so use it sparingly.[4]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered arrangement required for crystal lattice formation.

    • Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask (e.g., by placing it on a cork ring or in a beaker of warm water) can promote gradual cooling and the formation of higher-quality crystals.[3]

  • Inappropriate Solvent Polarity: The solvent may be too good at solvating the molecule, preventing it from organizing into a crystal lattice.

    • Solution: Add a small amount more of the primary solvent to slightly decrease the saturation level, then attempt a slower cooling.[4] Alternatively, this is a strong indicator that a mixed-solvent system is required.

Question: I've set up my recrystallization, but no crystals are forming, even after cooling in an ice bath. What should I do?

Answer:

The failure of crystals to form from a cooled solution is a common issue, often due to either excessive solvent use or a state of supersaturation.[7]

Causality & Solutions:

  • Excess Solvent: This is the most frequent cause.[3] If too much solvent is used, the solution may not be saturated even at low temperatures, and thus the thermodynamic driving force for crystallization is absent.[8]

    • Solution: Reduce the solvent volume by gentle heating or under a stream of nitrogen, then allow the solution to cool again.[3] To avoid this, always use the minimum amount of hot solvent to fully dissolve your compound.[7][9]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal formation requires a nucleation event to begin.[10]

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches provide a rough surface that can act as a nucleation site.[7][11]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a perfect template for further crystal growth.[7][11]

Question: My recrystallization worked, but my yield is very low. How can I improve recovery?

Answer:

A low yield indicates that a significant portion of your spiro carboxylic acid remained dissolved in the mother liquor. While some loss is inevitable as no compound has zero solubility, yields can often be dramatically improved.[7][8]

Causality & Solutions:

  • Using Too Much Solvent: As with the failure to crystallize, using more than the minimum amount of hot solvent is a primary cause of low recovery.[4][8] Every extra drop of solvent will retain some of your product upon cooling.

    • Solution: Refine your technique to use only the absolute minimum volume of boiling solvent required for dissolution.

  • Premature Filtration: If you filter the crystals while the solution is still warm, you will lose the product that would have crystallized upon further cooling.

    • Solution: Ensure the solution has cooled completely. Start with slow cooling to room temperature, then place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[12]

  • Inadequate Cooling: The solubility difference between hot and cold is the basis of recrystallization.[13] Not cooling the solution sufficiently will leave a substantial amount of product dissolved.

    • Solution: Use an ice-water bath to bring the temperature down to 0-4 °C.

  • Excessive or Warm Rinsing Solvent: Washing the collected crystals is necessary to remove residual impurities from the mother liquor, but using too much rinse solvent or solvent that is not ice-cold will redissolve some of your purified product.[7]

    • Solution: Wash the crystals with a minimum amount of ice-cold solvent. Allow the first batch of mother liquor to be completely drawn through the filter before adding the cold rinse.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for screening a new spiro carboxylic acid?

The ideal recrystallization solvent dissolves the compound when hot but not when cold.[14] For spiro carboxylic acids, you must balance the polarity of the carboxylic acid head with the nonpolar spirocyclic core. Good starting points are solvents of intermediate polarity that can interact with both parts of the molecule.

SolventBoiling Point (°C)Polarity InsightRationale for Spiro Carboxylic Acids
Ethyl Acetate 77MediumThe ester group can hydrogen bond with the carboxylic acid, while the ethyl group solvates the hydrocarbon core. A very common and effective choice.
Acetone 56Medium-HighA polar aprotic solvent that is a good general-purpose choice for dissolving many organic solids.[6]
Isopropanol / Ethanol 82 / 78HighAlcohols are excellent solvents for carboxylic acids due to strong hydrogen bonding. May be too good, requiring an anti-solvent for precipitation.[15]
Toluene 111LowGood for dissolving the nonpolar spiro core. Often used in mixed-solvent systems with a more polar co-solvent.
Acetonitrile 82HighA polar aprotic solvent that can be a good alternative to alcohols.
Water 100Very HighGenerally a poor solvent for the spiro core, but can be an excellent anti-solvent when mixed with a water-miscible organic solvent like ethanol or acetone.[16][17]

Q2: When and why should I use a mixed-solvent system?

A mixed-solvent system (or solvent/anti-solvent pair) is ideal when no single solvent has the desired solubility profile.[18] This is very common for molecules like spiro carboxylic acids with distinct polar and nonpolar regions.

You should use a mixed-solvent system when you find your compound is:

  • Too soluble in one solvent (e.g., methanol) even when cold.

  • Too insoluble in another solvent (e.g., hexane) even when hot.

The technique involves dissolving the compound in a minimum amount of the hot "good" solvent (in which it is very soluble). Then, a "poor" solvent or "anti-solvent" (in which it is insoluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[19] A few drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.[6][19]

Common pairs include:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

  • Toluene / Hexane

Q3: How does the rigidity of the spirocyclic core affect crystallization?

The conformational rigidity of the spiro[3.3]heptane or similar cores is generally advantageous for crystallization.[2][5] Molecules with fewer rotatable bonds have a lower entropic penalty to overcome when organizing into an ordered crystal lattice.[5] This means that compared to a more flexible, "floppy" acyclic carboxylic acid of similar molecular weight, a spiro compound is often easier to crystallize, provided a suitable solvent can be found.

Visualizing the Workflow

A systematic approach is critical for efficient solvent selection. The following diagram outlines a logical workflow for moving from an unknown compound to a successful recrystallization protocol.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization Start Crude Spiro Carboxylic Acid Screen_Single Small-Scale Single Solvent Screen (Polar, Intermediate, Nonpolar) Start->Screen_Single Decision Ideal Solvent Found? Screen_Single->Decision Success Scale-up Recrystallization Protocol Decision->Success Yes Mixed_System Develop Mixed-Solvent System (Solvent/Anti-solvent) Decision->Mixed_System No Troubleshoot Troubleshoot Issues (Oiling out, Low Yield) Mixed_System->Troubleshoot Troubleshoot->Success Troubleshooting_Workflow cluster_problems Identify Issue cluster_solutions_nc Solutions for 'No Crystals' cluster_solutions_oo Solutions for 'Oiling Out' cluster_solutions_ly Solutions for 'Low Yield' Start Problem Observed During Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Yield is Poor Start->LowYield NC_Sol1 Cause: Too much solvent? Action: Boil off some solvent. NoCrystals->NC_Sol1 NC_Sol2 Cause: Supersaturation? Action: Scratch flask or add seed crystal. NoCrystals->NC_Sol2 OO_Sol1 Cause: Solvent BP too high? Action: Use lower boiling solvent. OilingOut->OO_Sol1 OO_Sol2 Cause: Cooling too fast? Action: Cool slowly, insulate flask. OilingOut->OO_Sol2 OO_Sol3 Cause: Too concentrated? Action: Add a little more solvent. OilingOut->OO_Sol3 LY_Sol1 Cause: Used too much solvent? Action: Use minimum hot solvent. LowYield->LY_Sol1 LY_Sol2 Cause: Incomplete cooling? Action: Use ice bath for 30+ min. LowYield->LY_Sol2 LY_Sol3 Cause: Washing dissolved product? Action: Wash with minimal ice-cold solvent. LowYield->LY_Sol3

Caption: Decision tree for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Small-Scale Single Solvent Screening

This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude spiro carboxylic acid.

  • Preparation: Arrange a series of small test tubes (one for each solvent to be tested).

  • Aliquot Compound: Place approximately 20-30 mg of your crude solid into each test tube.

  • Initial Solvent Addition: Add the first solvent dropwise to its respective test tube at room temperature. Agitate the tube. Note if the solid dissolves completely (Solvent is too good) or not at all.

  • Heating: Using a sand bath or heating block, carefully heat the test tube to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the test tube to cool slowly to room temperature. Observe if crystals form.

  • Ice Bath: Place the test tube in an ice-water bath for 15-20 minutes. Observe the quantity and quality of the crystals formed.

  • Evaluation: A good solvent will dissolve the compound when hot but produce a large number of well-formed crystals upon cooling in ice. [14]A poor solvent will not dissolve the compound when hot. A solvent that is too effective will dissolve the compound at room temperature or fail to produce crystals upon cooling. [8] Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This protocol is for use when a single solvent is not effective.

  • Select Pair: Choose a "good" solvent in which your compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble. [18](e.g., Ethyl Acetate / Hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent to its boiling point and add the minimum amount to completely dissolve the solid.

  • Anti-Solvent Addition: While the solution is still hot, add the "poor" solvent dropwise with swirling. Continue adding until you observe a persistent cloudiness (turbidity). This indicates the solution is now saturated. [19]4. Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated hot solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization at room temperature is complete, cool the flask in an ice bath to maximize yield. Collect the crystals by vacuum filtration as described previously.

References

  • Vertex AI Search. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • PubMed. (2005, July 15). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
  • University of Connecticut. (n.d.). 319g Solvent Effect on Morphology of Crystals.
  • Unknown Source.
  • Unknown Source. 4.
  • Reddit. (2023, February 19).
  • Unknown Source.
  • PraxiLabs. (2022, November 7).
  • Unknown Source.
  • Chemistry LibreTexts. (2023, January 29).
  • University of York. (n.d.).
  • Unknown Source.
  • Unknown Source.
  • Unknown Source.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
  • Benchchem. (n.d.). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • Unknown Source.
  • Chemistry LibreTexts. (2021, March 5). 2.
  • University of Rochester. (n.d.).
  • University of York. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Unknown Source.
  • UNT Digital Library. (2026, February 6).
  • Longdom Publishing. (2023, February 15).
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

Sources

Optimization

Technical Support Center: Handling 1-Oxa-8-thiaspiro[4.5]decane Derivatives

Status: Operational Role: Senior Application Scientist Topic: Hygroscopicity Management & Experimental Integrity Executive Summary: The "Wet" Spiro Challenge Welcome to the technical support hub for the 1-Oxa-8-thiaspiro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Hygroscopicity Management & Experimental Integrity

Executive Summary: The "Wet" Spiro Challenge

Welcome to the technical support hub for the 1-Oxa-8-thiaspiro[4.5]decane scaffold. As you are likely aware, this spirocyclic core—comprising a tetrahydrofuran ring spiro-fused to a thiane ring—is a valuable bioisostere in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability (

) compared to traditional piperidines or morpholines.

However, the presence of the 1-Oxa (oxygen) and 8-Thia (sulfur) heteroatoms, particularly when functionalized with amines or converted to salt forms (e.g., HCl, fumarate), creates a high propensity for hygroscopicity . The sulfur atom at position 8 is also susceptible to oxidative degradation (sulfoxide/sulfone formation) if moisture facilitates environmental oxidation.

This guide provides a self-validating system to handle these derivatives without compromising their stoichiometry or chemical integrity.

Critical Handling Protocols (The "Dry Chain")

Module A: Intake & Long-Term Storage

The Problem: Micro-cracks in septa or standard vials allow moisture ingress over weeks, leading to deliquescence (turning to oil) or hydrolysis.

Protocol:

  • Primary Containment: Store the solid in amber glass vials (sulfur protection) with Teflon-lined caps.

  • Secondary Containment: Place vials inside a vacuum desiccator containing active phosphorus pentoxide (

    
    ) or indicating Drierite™.
    
  • Inert Atmosphere: For derivatives with free amines or low oxidation states (sulfides), purge the headspace with Argon before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

Module B: Weighing & Dispensing

The Problem: "Weight Drift." As you weigh the compound, it absorbs atmospheric water, causing the balance reading to steadily increase. This leads to under-dosing the active pharmacophore in stoichiometry.

Troubleshooting Guide:

SymptomDiagnosisImmediate Action
Balance Drift Rapid moisture uptakeStop weighing. Do not return material to the stock vial. Use the "Difference Method" (weigh full vial, remove approx amount, weigh vial again).
Static Cling Dry powder triboelectric chargingUse an ionizing antistatic gun. Do not breathe on the sample to reduce static (introduces moisture).
Clumping Surface hydrationThe bulk material is compromised. Proceed to Module D (Drying) before use.
Module C: Reaction Setup (The "Water-Free" Zone)

The Problem: Water acts as a competitive nucleophile or proton source, destroying organometallic reagents (e.g., Grignards, Lithiates) often used to functionalize the spiro-core.

Workflow Diagram: Reaction Integrity Check

ReactionIntegrity Start Start: Reaction Setup CheckSolvent Check Solvent Water (Karl Fischer) Start->CheckSolvent CheckSpiro Check Spiro Scaffold (Appearance/Weight) CheckSolvent->CheckSpiro Decision Is Scaffold Clumped/Sticky? CheckSpiro->Decision DryIt Execute Drying Protocol (Module D) Decision->DryIt Yes (Wet) Proceed Proceed to Inert Manifold Decision->Proceed No (Dry) DryIt->CheckSpiro Re-evaluate Scavenger Add Molecular Sieves (3Å or 4Å) Proceed->Scavenger Optional Safeguard

Caption: Logic flow for ensuring anhydrous conditions before committing valuable 1-Oxa-8-thiaspiro[4.5]decane intermediates.

Recovery & Drying Protocols (Module D)

If your spirocyclic derivative has absorbed moisture, you must remove it to restore accurate stoichiometry. Choose the method based on the derivative's thermal stability.

Method 1: Azeotropic Distillation (The "Chemical" Dry)

Best for: Thermally stable derivatives, large batches (>500 mg).

  • Dissolve the "wet" spiro compound in anhydrous Toluene (or Benzene, if permitted).

  • The water/toluene azeotrope boils at 85°C (lower than pure toluene).

  • Rotary evaporate the solvent. The water is carried off with the toluene.[1]

  • Repeat 3x.

  • Finish with high vacuum (<1 mbar) for 2 hours to remove trace solvent.

Method 2: Vacuum Oven / Lyophilization

Best for: Thermally sensitive salts (e.g., HCl salts which might dissociate) or sulfoxides.

ParameterVacuum OvenLyophilization (Freeze Drying)
Temp 40°C - 50°C-50°C (Condenser), Sample at RT
Vacuum < 10 mbar< 0.1 mbar
Duration 12 - 24 Hours24 - 48 Hours
Use Case Standard IntermediatesHighly sensitive / Low MP solids

Diagram: Drying Decision Matrix

DryingMatrix Input Wet 1-Oxa-8-thiaspiro Derivative IsSalt Is it a Salt Form? (HCl, TFA, etc.) Input->IsSalt ThermalStable Thermally Stable (>80°C)? IsSalt->ThermalStable No (Free Base) VacOven Method 2a: Vacuum Oven (40°C) IsSalt->VacOven Yes (Risk of dissociation) Azeotrope Method 1: Toluene Azeotrope ThermalStable->Azeotrope Yes Lyo Method 2b: Lyophilization ThermalStable->Lyo No (Low MP)

Caption: Selection guide for drying protocols based on the physical state and stability of the spirocyclic derivative.

Frequently Asked Questions (FAQs)

Q1: Why does the 8-thia position matter for hygroscopicity? A: While the sulfur itself is lipophilic, if it oxidizes to a sulfoxide (S=O) or sulfone (O=S=O) —a common occurrence if the "wet" solid is exposed to air—the polarity increases dramatically. Sulfoxides are notoriously hygroscopic. Always verify the oxidation state via LC-MS or NMR if the compound has been wet for a prolonged period.

Q2: Can I use standard silica gel chromatography? A: Yes, but be warned: amine-functionalized spirocycles often "streak" on silica due to H-bonding with silanols.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (DCM/MeOH) to deactivate the silica protons.

Q3: The compound turned into a gum. Is it ruined? A: Likely not. It has deliquesced.

  • Recovery: Dissolve the gum in a small amount of MeOH/DCM, transfer to a tared flask, and execute Method 1 (Azeotrope) using Toluene. It should return to a solid or foam.

Q4: How do I calculate the "Real" Molecular Weight if it's wet? A: Do not guess. Perform a Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) to determine the weight % purity. Adjust your reaction stoichiometry based on the active mass, not the weighed mass.

References & Authority

  • Spirocyclic Scaffolds in Drug Discovery:

    • Zheng, Y., & Tice, C. M. (2016).[2] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

    • Context: Establishes the physicochemical advantages (and handling nuances) of spiro-cores like 1-oxa-8-azaspiro/thiaspiro systems.

  • Handling Hygroscopic Salts:

    • Benchchem Technical Support. "Effective Drying of Aniline Hydrochloride Salts."

    • Context: Provides the foundational protocols for vacuum oven and desiccator usage adapted in Module D.

  • Synthesis & Properties of 1-Oxa-8-azaspiro[4.5]decane:

    • Wang, Y., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives..." PubMed.[3]

    • Context: Validates the specific scaffold structure and its relevance in high-affinity ligand design, supporting the need for precise handling.

  • Purification of Heterocycles:

    • Armarego, W. L. F. Purification of Laboratory Chemicals. (Standard Reference Text).

    • Context: The basis for the azeotropic drying and solvent selection protocols.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid represents a unique molecular architect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid represents a unique molecular architecture combining a tetrahydrofuran ring, a thiane ring, and a spirocyclic center. As direct spectral data for such novel compounds are often unavailable, a robust analytical strategy involves predicting the ¹H NMR spectrum based on foundational principles and comparing these predictions with empirical data from structurally related model compounds. This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum for the title compound, supported by a comparative analysis with tetrahydrofuran-3-carboxylic acid and thiane. We further outline a standard operating procedure for acquiring high-fidelity NMR data, ensuring researchers can confidently apply these principles to their own unique molecules.

Structural Analysis and Proton Environments

The first step in any NMR interpretation is a thorough analysis of the molecule's structure to identify all unique proton environments. The spirocyclic nature of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid, combined with the presence of two different heteroatoms and a chiral center at C4, results in a complex but predictable spectrum.

The protons are labeled as follows for clarity:

  • Oxolane Ring (5-membered):

    • H-2 (2H): These two protons are diastereotopic due to the chiral center at C4. They are adjacent to the ether oxygen, which will deshield them significantly.

    • H-3 (2H): These protons are also diastereotopic. They are β to the ether oxygen and adjacent to the chiral C4 methine proton.

    • H-4 (1H): This is a methine proton, alpha to the carboxylic acid group, which is a strong deshielding group.

  • Thiane Ring (6-membered):

    • H-7 & H-9 (4H): These four protons are alpha to the sulfur atom. Due to the chair conformation of the thiane ring, they exist in axial and equatorial positions, leading to potentially different chemical shifts.

    • H-10 (4H): These four protons are beta to the sulfur atom and are generally the most shielded (upfield) in the structure, aside from the carboxylic acid proton itself.

  • Carboxylic Acid:

    • -COOH (1H): This proton is highly deshielded and often appears as a broad singlet far downfield.[1][2][3]

Predicted ¹H NMR Spectrum

Based on established principles of chemical shifts and coupling, we can predict the spectrum for 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid. The inductive effect of electronegative atoms like oxygen and sulfur causes a downfield shift (deshielding) for adjacent protons.[4][5] The magnitude of this effect decreases with distance.

Proton Label Predicted δ (ppm) Predicted Multiplicity Integration Rationale for Prediction
-COOH10.0 - 13.0Broad Singlet (br s)1HHighly deshielded acidic proton; signal is often broad and its position is solvent-dependent.[1][3]
H-23.7 - 4.1Multiplet (m)2HProtons on carbon alpha to ether oxygen (typically 3.3-4.0 ppm).[6][7] Diastereotopicity and coupling to H-3 will create a complex multiplet.
H-42.9 - 3.3Multiplet (m)1HMethine proton alpha to a carboxylic acid group (typically 2.0-2.6 ppm), with additional deshielding from the adjacent ether oxygen.
H-7 & H-92.5 - 2.9Multiplet (m)4HProtons on carbon alpha to a sulfide (typically 2.0-3.0 ppm). Ring conformation may lead to complex splitting.
H-32.1 - 2.5Multiplet (m)2HProtons beta to the ether oxygen and alpha to the methine H-4.
H-101.6 - 2.0Multiplet (m)4HAliphatic protons beta to the sulfide group, expected to be the most shielded of the ring protons.

Comparative Analysis with Model Compounds

To ground our predictions in experimental reality, we will compare them to the known ¹H NMR data of two simpler, commercially available compounds that represent the core structural motifs of our target molecule.

Model Compound 1: Tetrahydrofuran-3-carboxylic acid

This compound allows us to validate the predicted shifts for the oxolane ring portion containing the carboxylic acid.

Experimental Data for Tetrahydrofuran-3-carboxylic acid (in DMSO-d₆): [8][9]

Proton Assignment Reported δ (ppm) Multiplicity
-COOH ~12.40 Broad Singlet (br s)
-CH₂-O- 3.59 - 3.84 Multiplet (m)
-CH(COOH)- ~3.00 Multiplet (m)

| -CH₂-CH(COOH)- | 1.92 - 2.08 | Multiplet (m) |

Analysis: The experimental data for the protons on the tetrahydrofuran ring (H-2, H-3, H-4) align well with our predictions. The protons alpha to the oxygen (3.59 - 3.84 ppm) and the methine proton alpha to the carboxyl group (~3.00 ppm) confirm the strong deshielding effects of these functional groups.[8][9]

Model Compound 2: Thiane (Tetrahydrothiopyran)

Thiane serves as an excellent model for the six-membered, sulfur-containing ring.

Experimental Data for Thiane: [10][11]

Proton Assignment Reported δ (ppm) Multiplicity
-CH₂-S- ~2.7 Multiplet (m)

| -CH₂-CH₂-S- | ~1.8 | Multiplet (m) |

Analysis: The protons alpha to the sulfur atom in thiane appear around 2.7 ppm, and the beta protons are further upfield at ~1.8 ppm.[10][11] This supports our prediction for the chemical shifts of H-7/H-9 and H-10 in the target molecule. The spirocyclic center in our target molecule may induce minor shifts compared to these values, but the general ranges are validated.

Workflow for Spectral Interpretation

A logical workflow is critical for accurately assigning protons in a novel structure. This process involves a feedback loop between prediction and comparison.

G cluster_0 Step 1: Analysis & Prediction cluster_1 Step 2: Validation cluster_2 Step 3: Assignment A Analyze Molecular Structure (Identify Unique Protons) B Predict Spectrum: - Chemical Shift (δ) - Multiplicity - Integration A->B Apply NMR Principles E Assign Signals in Experimental Spectrum B->E Initial Hypothesis C Acquire Experimental ¹H NMR Spectrum D Compare with Model Compounds (e.g., Thiane, THF-3-COOH) C->D Cross-Reference D->E Validate Ranges F Refine Assignments using 2D NMR (COSY, HSQC) E->F Confirm Connectivity F->E Iterate & Finalize

Sources

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